molecular formula C6H13N3O2 B13874752 4-Methylmorpholine-3-carbohydrazide

4-Methylmorpholine-3-carbohydrazide

Cat. No.: B13874752
M. Wt: 159.19 g/mol
InChI Key: HUMXJCCIKLSSRI-UHFFFAOYSA-N
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Description

4-Methylmorpholine-3-carbohydrazide is a specialized morpholine derivative offered for research and development purposes. The carbohydrazide functional group makes this compound a valuable precursor or building block in synthetic organic chemistry, particularly for the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs) . Researchers utilize related morpholine derivatives as solvents, crosslinkers in polyurethane foams, and as precursors to other functional chemicals, indicating the potential versatility of the morpholine core in industrial and pharmaceutical applications . Handling and Safety: This chemical is not intended for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage . Note: The specific properties, applications, and mechanism of action for 4-Methylmorpholine-3-carbohydrazide are an active area of research. The information provided is based on its structural features and the known uses of similar compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

4-methylmorpholine-3-carbohydrazide

InChI

InChI=1S/C6H13N3O2/c1-9-2-3-11-4-5(9)6(10)8-7/h5H,2-4,7H2,1H3,(H,8,10)

InChI Key

HUMXJCCIKLSSRI-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCC1C(=O)NN

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-Methylmorpholine-3-carbohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3) is a highly versatile, nitrogen-rich building block utilized extensively in medicinal chemistry and drug discovery. The morpholine scaffold is prized for its ability to improve the aqueous solubility and metabolic stability of active pharmaceutical ingredients (APIs). The appended 3-carbohydrazide moiety serves as a critical synthetic handle for constructing 1,2,4-triazoles, 1,3,4-oxadiazoles, and thiadiazoles—pharmacophores frequently found in kinase inhibitors and broad-spectrum antimicrobial agents.

This technical whitepaper provides a self-validating, three-step synthetic workflow for the preparation of 4-methylmorpholine-3-carbohydrazide from commercially available morpholine-3-carboxylic acid, prioritizing scalability, safety, and high-purity yields.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 4-methylmorpholine-3-carbohydrazide follows a linear, three-step sequence. Each step has been optimized to avoid complex chromatographic purifications, relying instead on strategic phase separations and crystallizations.

  • Step 1: N-Methylation. While the classical Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a standard method for the N-methylation of secondary amines, it often requires harsh conditions that can lead to unwanted formylation side products. Instead, a reductive amination utilizing aqueous formaldehyde under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst is preferred. This method, validated in, ensures a clean conversion to 4-methylmorpholine-3-carboxylic acid.

  • Step 2: Esterification. The carboxylic acid is converted to its corresponding methyl ester using thionyl chloride (

    
    ) in methanol. The dropwise addition of 
    
    
    
    at 0 °C is a critical causality: it controls the highly exothermic in-situ generation of anhydrous HCl gas, which acts as the catalyst for the Fischer-type esterification.
  • Step 3: Hydrazinolysis. The methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate. Hydrazine is a superior nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs increasing nucleophilicity). Using a large molar excess of hydrazine hydrate is mandatory to drive the equilibrium toward the mono-acyl hydrazine and strictly suppress the formation of symmetrical

    
    -diacylhydrazine dimers ().
    

SynthesisWorkflow SM Morpholine-3- carboxylic acid Int1 4-Methylmorpholine- 3-carboxylic acid SM->Int1 Step 1: N-Methylation CH2O, H2, Pd/C Int2 Methyl 4-methylmorpholine- 3-carboxylate Int1->Int2 Step 2: Esterification SOCl2, MeOH Target 4-Methylmorpholine- 3-carbohydrazide Int2->Target Step 3: Hydrazinolysis NH2NH2·H2O, EtOH

Fig 1: Forward synthesis workflow of 4-Methylmorpholine-3-carbohydrazide.

Detailed Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 4-Methylmorpholine-3-carboxylic acid

Grounded in the reductive amination protocol detailed by and .

  • Reagents: Morpholine-3-carboxylic acid (1.0 eq), Aqueous Formaldehyde (37%, 1.2 eq), 10% Pd/C (50% wet, catalytic), Methanol/Water.

  • Procedure:

    • Dissolve morpholine-3-carboxylic acid (140 mg, 1.06 mmol) in a 1:1 mixture of methanol and water (5 mL).

    • Add 37% aqueous formaldehyde (1.2 eq) to the stirring solution.

    • Carefully introduce 10% Pd/C (150 mg) under an inert argon atmosphere to prevent spontaneous ignition of the solvent.

    • Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of

      
       at room temperature for 24 hours.
      
    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass (

      
       132 
      
      
      
      ) and the appearance of the product mass (
      
      
      146
      
      
      ) confirm completion.
    • Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-methylmorpholine-3-carboxylic acid. Use directly in the next step.

Protocol B: Synthesis of Methyl 4-methylmorpholine-3-carboxylate
  • Reagents: 4-Methylmorpholine-3-carboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 2.0 eq), Anhydrous Methanol.
    
  • Procedure:

    • Suspend the crude 4-methylmorpholine-3-carboxylic acid in anhydrous methanol (10 mL/mmol) and cool to 0 °C in an ice bath.

    • Add

      
       (2.0 eq) dropwise over 30 minutes. Causality: Slow addition controls the exothermic generation of HCl and prevents solvent boil-over, ensuring a safe, controlled esterification.
      
    • Remove the ice bath and reflux the mixture at 65 °C for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (Dichloromethane:Methanol 9:1) using an iodine stain. The complete consumption of the highly polar baseline acid spot indicates reaction completion.

    • Evaporate the solvent under reduced pressure. Neutralize the residue carefully with saturated aqueous

      
      , and extract with dichloromethane (
      
      
      
      mL).
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate to yield the methyl ester as a pale yellow oil.
      
Protocol C: Synthesis of 4-Methylmorpholine-3-carbohydrazide

Grounded in standard hydrazinolysis procedures for morpholine derivatives ().

  • Reagents: Methyl 4-methylmorpholine-3-carboxylate (1.0 eq), Hydrazine Hydrate (80% or 98%, 5.0 eq), Absolute Ethanol.

  • Procedure:

    • Dissolve the methyl ester in absolute ethanol (5 mL/mmol).

    • Add hydrazine hydrate (5.0 eq) in one rapid portion. Causality: A massive stoichiometric excess of hydrazine is required to outcompete the newly formed carbohydrazide from acting as a nucleophile, thereby preventing dimerization into

      
      -diacylhydrazines.
      
    • Reflux the mixture at 80 °C for 12 hours.

    • Self-Validation Checkpoint: Take an aliquot for

      
      -NMR. The complete disappearance of the sharp singlet at ~3.7 ppm (corresponding to the methyl ester 
      
      
      
      group) confirms total conversion.
    • Cool the reaction to room temperature and concentrate under vacuum. Co-evaporate the residue with toluene (

      
       mL) to azeotropically remove residual traces of hydrazine hydrate.
      
    • Recrystallize the crude solid from a mixture of ethanol and diethyl ether to afford pure 4-methylmorpholine-3-carbohydrazide as a white crystalline solid.

Mechanism Ester Ester Carbonyl Electrophilic Center Tetrahedral Tetrahedral Intermediate Alkoxide Leaving Group Ester->Tetrahedral Reversible Formation Hydrazine Hydrazine (NH2NH2) Strong Alpha-Effect Nucleophile Hydrazine->Ester Nucleophilic Attack Product Carbohydrazide Stable Amide Bond Tetrahedral->Product Elimination of MeOH

Fig 2: Mechanistic logic of the hydrazinolysis step forming the carbohydrazide.

Quantitative Yield & Purity Metrics

To ensure reproducibility across different laboratory scales, the following table summarizes the expected quantitative data, physical states, and primary analytical validation methods for each intermediate and the final product.

Reaction StepIntermediate / ProductExpected YieldTarget Purity (HPLC)Primary Validation Method
Step 1 4-Methylmorpholine-3-carboxylic acid85 - 90%> 95%LC-MS (

146

)
Step 2 Methyl 4-methylmorpholine-3-carboxylate75 - 82%> 98%

-NMR (Loss of acid OH; appearance of OMe singlet at ~3.7 ppm)
Step 3 4-Methylmorpholine-3-carbohydrazide70 - 78%> 99%

-NMR (Loss of OMe peak; appearance of broad NH/NH

signals)

Conclusion

The synthesis of 4-methylmorpholine-3-carbohydrazide requires strict adherence to mechanistic principles to avoid common pitfalls such as formylation side-reactions and diacylhydrazine dimerization. By utilizing a Pd/C-catalyzed reductive amination for N-methylation and employing a significant molar excess of hydrazine during the final nucleophilic acyl substitution, researchers can establish a self-validating, highly reliable protocol. This ensures the continuous supply of this critical building block for advanced pharmaceutical development.

References

  • Babu, S., et al. "Tricyclic heterocyclic compounds, compositions and methods of use thereof." U.S. Patent No. 8,461,328 B2. Washington, DC: U.S. Patent and Trademark Office, 2013.
  • McDonald, I., et al. "New enzyme inhibitor compounds." WIPO Patent Application WO/2011/113798A2. World Intellectual Property Organization, 2011.

4-Methylmorpholine-3-carbohydrazide: A Strategic Scaffold in Modern Medicinal Chemistry and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is often bottlenecked by the physicochemical limitations of lead compounds. 4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3) emerges as a highly specialized, dual-purpose building block designed to overcome these hurdles. By combining the solubility-enhancing properties of a morpholine ring with a highly reactive carbohydrazide handle, this scaffold serves as a critical precursor for the synthesis of bioisosteres—specifically 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones. This technical guide deconstructs the structural rationale, synthetic utility, and downstream therapeutic applications of this privileged scaffold.

Physicochemical Profiling & Structural Rationale

The utility of 4-methylmorpholine-3-carbohydrazide lies in its precise balance of lipophilicity and hydrophilicity. The quantitative data below illustrates why this fragment is highly valued in 1[1].

PropertyValueStructural Rationale in Drug Design
CAS Number 1387638-80-3Specific identifier for the N-methylated, 3-substituted isomer.
Molecular Formula C6H13N3O2Low molecular weight (159.19 g/mol ) ensures high ligand efficiency.
H-Bond Donors 2Localized entirely on the hydrazide; consumed during heterocyclic cyclization.
H-Bond Acceptors 4Morpholine oxygen and nitrogen maintain critical aqueous solubility.
Topological Polar Surface Area ~64 ŲOptimal for membrane permeability prior to downstream functionalization.
LogP (Estimated) -1.2 to -0.5Highly hydrophilic core; offsets the lipophilicity of target-binding moieties.
The Causality of N-Methylation

While unsubstituted 2[2], the explicit N-methylation in this scaffold serves two critical, causal functions:

  • Synthetic Orthogonality: A secondary morpholine nitrogen would competitively react with electrophiles (e.g., POCl₃ or acyl chlorides) during the formation of oxadiazoles. The N-methyl group acts as a permanent protecting group, directing all reactivity exclusively to the carbohydrazide moiety.

  • pKa Modulation & Permeability: By eliminating the hydrogen bond donor of the secondary amine, the N-methyl group lowers the desolvation energy required for the molecule to cross lipid bilayers, thereby enhancing passive cellular permeability and potential Blood-Brain Barrier (BBB) penetration.

Divergent Synthetic Workflows: From Scaffold to Pharmacophore

The primary application of 4-methylmorpholine-3-carbohydrazide is its conversion into stable heterocyclic bioisosteres. The carbohydrazide moiety is uniquely positioned to undergo dehydrative cyclization, replacing metabolically labile amide bonds with robust 1,3,4-oxadiazole or 1,2,4-triazole rings.

G A 4-Methylmorpholine- 3-carbohydrazide B Hydrazone Intermediate A->B Aldehyde EtOH, AcOH C 1,3,4-Oxadiazole Bioisostere A->C R-COOH, POCl3 Cyclodehydration D 1,2,4-Triazole Derivative A->D Amidine, Base Cyclization B->C I2, K2CO3 Oxidation E Targeted Therapeutics C->E Lead Optimization D->E Lead Optimization

Divergent synthetic pathways of 4-methylmorpholine-3-carbohydrazide into key pharmacophores.

Protocol: One-Pot Synthesis of 2-Aryl-5-(4-methylmorpholin-3-yl)-1,3,4-oxadiazoles

This protocol details the direct cyclodehydration of the carbohydrazide into a 1,3,4-oxadiazole, a motif widely recognized for its 3[3].

Step 1: Reagent Mixing

  • Action: In a flame-dried round-bottom flask under an inert N₂ atmosphere, combine 4-methylmorpholine-3-carbohydrazide (1.0 eq) and the desired aryl carboxylic acid (1.0 eq).

  • Causality: The N₂ atmosphere prevents the oxidative degradation of the electron-rich hydrazine moiety before acylation can occur.

Step 2: Activation & Cyclization

  • Action: Slowly add Phosphorus Oxychloride (POCl₃, 5.0 eq) dropwise at 0 °C.

  • Causality: POCl₃ acts dually as the solvent and the dehydrating agent. The low temperature is critical to control the highly exothermic formation of the diacylhydrazine intermediate, preventing the thermal decomposition of the morpholine ring.

Step 3: Reflux

  • Action: Gradually heat the reaction mixture to 90 °C and maintain for 4-6 hours.

  • Causality: Elevated thermal energy is strictly required to overcome the activation barrier for the intramolecular cyclodehydration of the diacylhydrazine into the aromatic 1,3,4-oxadiazole system[4].

Step 4: Quenching & Extraction

  • Action: Cool the mixture to room temperature, pour over crushed ice, and neutralize strictly to pH 7-8 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Causality: The N-methylmorpholine moiety is highly basic. Quenching into an unbuffered or acidic aqueous environment will protonate the tertiary amine, trapping the target product in the aqueous layer as a highly soluble hydrochloride salt. NaHCO₃ ensures the amine remains free-based for efficient organic extraction.

Step 5: Self-Validation & Quality Control (QC) To ensure this protocol acts as a self-validating system, the following analytical checks must be met:

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar carbohydrazide baseline spot validates the consumption of the starting material.

  • NMR Validation: ¹³C NMR is the definitive validation tool. The appearance of two distinct quaternary carbon signals at ~160-165 ppm confirms successful ring closure to the 1,3,4-oxadiazole, distinguishing it from the uncyclized diacylhydrazine intermediate. ¹H NMR must show the complete absence of the broad -NH-NH₂ signals (~4.5 and 9.0 ppm).

Applications in Targeted Therapeutics

The incorporation of the morpholine-3-carbonyl structural motif has yielded profound results in late-stage drug development.

Integrin αvβ3 Targeting & Molecular Imaging: Derivatives of morpholine-3-carboxylic acid have been strategically incorporated into Arginine–Glycine–Aspartate (RGD) cyclopentapeptides. In these systems, the morpholine ring acts as a conformational restrictor and solubility enhancer. When utilized as 5[5], the morpholine-modified ligands demonstrate a significantly improved tumor-to-background ratio and enhanced retention in melanoma xenografts compared to their unmodified counterparts.

Antitubercular Agents: The conversion of carbohydrazides to4[4]. By utilizing 4-methylmorpholine-3-carbohydrazide as the foundational building block, medicinal chemists can project the oxadiazole pharmacophore deep into the hydrophobic binding pocket of the target enzyme, while the solvent-exposed morpholine ring maintains the overall aqueous solubility required for oral dosing.

References

  • Chemsrc. "2172492-04-3_CAS号:2172492-04-3_4-(1,3 ... - CAS号查询" | Source: Chemsrc | URL:[Link]

  • PMC. "Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents" | Source: National Institutes of Health (NIH) | URL:[Link]

  • MDPI. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture" | Source: MDPI | URL:[Link]

  • ACS Publications. "125I-Radiolabeled Morpholine-Containing Arginine–Glycine–Aspartate (RGD) Ligand of αvβ3 Integrin As a Molecular Imaging Probe for Angiogenesis" | Source: Journal of Medicinal Chemistry | URL:[Link]

Sources

Technical Monograph: 4-Methylmorpholine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Methylmorpholine-3-carbohydrazide , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number: 1387638-80-3 Chemical Formula: C₆H₁₃N₃O₂ Molecular Weight: 159.19 g/mol [1]

Executive Summary

4-Methylmorpholine-3-carbohydrazide is a bifunctional heterocyclic scaffold characterized by a morpholine ring with a methyl substitution at the nitrogen (position 4) and a reactive carbohydrazide group at position 3.[1][2] It serves as a critical intermediate in the synthesis of bioactive compounds, particularly in the development of antimicrobial, antiviral, and CNS-active agents.[1] Its structural value lies in the morpholine ring's ability to modulate lipophilicity and metabolic stability, while the hydrazide moiety provides a versatile handle for further derivatization into heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-Methylmorpholine-3-carbohydrazide
CAS Number 1387638-80-3
Molecular Formula C₆H₁₃N₃O₂
Molecular Weight 159.19 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) ~7.4 (Morpholine N), ~3.0 (Hydrazide NH)
H-Bond Donors 2
H-Bond Acceptors 4

Synthesis & Production Protocols

The synthesis of 4-Methylmorpholine-3-carbohydrazide is typically achieved via nucleophilic acyl substitution (hydrazinolysis) of the corresponding ester.[1] This pathway is preferred over direct coupling with the acid due to milder reaction conditions and higher yields.

Core Reaction Mechanism

The reaction involves the nucleophilic attack of the hydrazine nitrogen lone pair on the carbonyl carbon of methyl 4-methylmorpholine-3-carboxylate.[1] The tetrahedral intermediate collapses to expel the methoxide leaving group, yielding the hydrazide.[1]

Experimental Protocol: Hydrazinolysis

Reagents:

  • Precursor: Methyl 4-methylmorpholine-3-carboxylate (1.0 equiv)[1]

  • Reagent: Hydrazine hydrate (80% or 98%, 3.0–5.0 equiv)[1]

  • Solvent: Absolute Ethanol (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of methyl 4-methylmorpholine-3-carboxylate in 20 mL of absolute ethanol.

  • Addition : Add hydrazine hydrate (30–50 mmol) dropwise to the stirring solution at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.[1]

  • Reflux : Heat the reaction mixture to reflux (approx. 78–80 °C) for 6–12 hours. Monitor progress via TLC (System: CHCl₃/MeOH 9:1) or LC-MS until the starting ester is fully consumed.[1]

  • Isolation :

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to remove ethanol and excess hydrazine.[1]

    • Critical Step: Triturate the residue with cold diethyl ether or hexane to induce crystallization.[1]

  • Purification : Recrystallize the crude solid from hot ethanol/water or purify via silica gel column chromatography (eluent: DCM/MeOH gradient) if high purity (>98%) is required.[1]

Synthesis Workflow Diagram

SynthesisPath Ester Methyl 4-methylmorpholine- 3-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Product 4-Methylmorpholine- 3-carbohydrazide Intermediate->Product Elimination Byproduct Methanol Intermediate->Byproduct

Figure 1: Synthetic pathway for the conversion of the methyl ester precursor to the target hydrazide via hydrazinolysis.[1]

Reactivity & Downstream Applications[1]

4-Methylmorpholine-3-carbohydrazide acts as a "linchpin" intermediate.[1] Its chemical utility is defined by the reactivity of the hydrazide group (-CONHNH₂), which can participate in condensation, cyclization, and acylation reactions.[1]

Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes or ketones yields hydrazones (Schiff bases).[1] These derivatives are often screened for anticonvulsant and antimicrobial activity.[1]

  • Conditions : Equimolar aldehyde, Ethanol, catalytic Acetic Acid, Reflux 2–4h.[1]

Heterocycle Construction

The hydrazide is a precursor for 5-membered heterocycles, which are bioisosteres of amide bonds in drug design.[1]

  • 1,3,4-Oxadiazoles : Cyclization with carboxylic acids (using POCl₃) or CS₂/KOH.[1]

  • 1,2,4-Triazoles : Reaction with isothiocyanates followed by base-catalyzed cyclization.[1]

Application Workflow

Applications Core 4-Methylmorpholine- 3-carbohydrazide Aldehyde + Aryl Aldehyde (cat. AcOH) Core->Aldehyde CS2 + CS₂ / KOH Core->CS2 Isothiocyanate + R-NCS Core->Isothiocyanate Hydrazone Hydrazone Derivatives (Antimicrobial/Anticonvulsant) Aldehyde->Hydrazone Oxadiazole 1,3,4-Oxadiazole-2-thiol (Anti-inflammatory) CS2->Oxadiazole Triazole 1,2,4-Triazole-3-thiol (Antifungal) Isothiocyanate->Triazole

Figure 2: Divergent synthesis of bioactive heterocycles from the core carbohydrazide scaffold.[1]

Safety & Handling Protocols

Hazard Identification:

  • Hydrazine Hydrate : Highly toxic, potential carcinogen, corrosive.[1] Handle in a fume hood.

  • 4-Methylmorpholine-3-carbohydrazide : Treat as a potential irritant.[1] Specific toxicological data is limited; assume properties similar to other morpholine hydrazides (skin/eye irritant).[1]

Storage:

  • Store in a cool, dry place (2–8 °C recommended).

  • Hygroscopic: Keep under inert atmosphere (Nitrogen/Argon) if possible to prevent hydrolysis or oxidation.[1]

References

  • ChemSRC . (2026).[1] 4-Methylmorpholine-3-carbohydrazide (CAS 1387638-80-3) Product Details. Retrieved from [Link][1]

  • MDPI . (2025).[1] New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. Retrieved from [Link][1]

  • University of Baghdad . (2018).[1][3] Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Retrieved from [Link]

Sources

4-Methylmorpholine-3-carbohydrazide: Technical Profile & Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3), a critical heterocyclic scaffold used in medicinal chemistry.

Executive Summary

4-Methylmorpholine-3-carbohydrazide is a specialized synthetic intermediate and pharmacophore scaffold. Unlike direct-acting pharmaceuticals, its primary "Mechanism of Action" is dual-faceted:

  • Chemical MoA: It functions as a high-reactivity nucleophile for generating diverse bioactive libraries (hydrazones, 1,2,4-triazoles, and thiosemicarbazides).

  • Pharmacological MoA (Derived): When incorporated into drug candidates, the morpholine-3-carbohydrazide motif confers water solubility, metabolic stability, and metal-chelating properties essential for inhibiting metalloenzymes (e.g., peptide deformylase) and kinases.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Chemical Identity & Structural Significance[1][2][3][4]

PropertyDetail
Chemical Name 4-Methylmorpholine-3-carbohydrazide
CAS Number 1387638-80-3
Molecular Formula C₆H₁₃N₃O₂
Molecular Weight 159.19 g/mol
Core Scaffold Morpholine (N-methylated at pos.[1][2][3][4] 4)
Functional Group Carbohydrazide (at pos. 3)
Key Role Peptidomimetic precursor, Hydrogen bond acceptor/donor
Structural Logic

The molecule combines two distinct functional domains:[5][6]

  • The Morpholine Ring (Pharmacokinetic Modulator): The ether oxygen acts as a weak hydrogen bond acceptor, improving water solubility and lowering logP compared to phenyl analogs. The N-methyl group prevents rapid metabolic N-dealkylation.

  • The Carbohydrazide Tail (Warhead/Linker): The terminal amino group (–NH₂) is a potent nucleophile. In biological contexts, the carbonyl-hydrazide motif (–C(=O)NHNH–) can chelate divalent metal ions (Zn²⁺, Fe²⁺) in enzyme active sites.

Mechanism of Action: Chemical & Biological[1][2]

Chemical Mechanism: The "Hub-and-Spoke" Reactivity

As a reagent, 4-methylmorpholine-3-carbohydrazide drives the synthesis of nitrogen-rich heterocycles via nucleophilic addition-elimination .

  • Pathway A (Schiff Base Formation): Reacts with aryl aldehydes to form acylhydrazones . These are privileged structures in anti-tubercular and anti-cancer research due to their ability to bridge hydrophobic pockets.

  • Pathway B (Cyclization to Triazoles): Reacts with carbon disulfide (CS₂) or isothiocyanates to form 1,2,4-triazole-3-thiols , a core structure in antifungal agents (e.g., Fluconazole analogs).

Biological Mechanism: Pharmacophore Dynamics

When embedded in a drug candidate (e.g., a kinase inhibitor), the scaffold functions via:

  • Bidentate Chelation: The carbonyl oxygen and the hydrazide nitrogen can form a stable 5-membered chelate ring with active site metals (e.g., Zinc in Matrix Metalloproteinases or PDF).

  • H-Bond Networking: The morpholine oxygen serves as a vector for hydrogen bonding with backbone amides in the target protein, locking the ligand orientation.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the central role of 4-methylmorpholine-3-carbohydrazide in divergent synthesis.

MoA_Pathway Precursor Ethyl 4-methylmorpholine-3-carboxylate Target 4-Methylmorpholine-3-carbohydrazide (The Core Scaffold) Precursor->Target Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Hydrazone Bioactive Acylhydrazone (Anti-cancer/Kinase Inhibitor) Target->Hydrazone + Aryl Aldehyde (-H2O) Triazole 1,2,4-Triazole Derivative (Antifungal/Anti-inflammatory) Target->Triazole + CS2 / KOH (Cyclization) Thiosemi Thiosemicarbazide (Anti-bacterial) Target->Thiosemi + Isothiocyanate (Addition)

Caption: Divergent synthesis pathways originating from the 4-methylmorpholine-3-carbohydrazide scaffold.

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of 4-Methylmorpholine-3-carbohydrazide from its ester precursor. Scale: 10 mmol basis.

Reagents
  • Ethyl 4-methylmorpholine-3-carboxylate (Starting Material)

  • Hydrazine Hydrate (80% or 99%)

  • Absolute Ethanol (Solvent)[7]

  • Diethyl Ether (Wash solvent)[8]

Step-by-Step Methodology
  • Charge: In a 100 mL Round Bottom Flask (RBF), dissolve Ethyl 4-methylmorpholine-3-carboxylate (1.73 g, 10 mmol) in Absolute Ethanol (20 mL).

  • Activation: Add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise over 5 minutes while stirring. Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours . Monitor via TLC (System: Methanol/Chloroform 1:9). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf) will appear.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess hydrazine.

    • A solid or viscous oil will remain.

    • Trituration: Add cold Diethyl Ether (10 mL) and scratch the flask walls to induce crystallization.

  • Purification: Filter the white solid and wash with cold ether (2 x 5 mL). Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • Melting Point: Expect range 110–115°C (derivative dependent).

    • IR Spectrum: Look for doublet peaks at 3300–3200 cm⁻¹ (NH/NH₂) and a strong amide carbonyl peak at ~1660 cm⁻¹.

Applications in Drug Discovery[1][2][3][7]

The table below summarizes how this scaffold is applied in current research.

Therapeutic AreaDerivative ClassMechanism of Action (Biological)
Oncology Morpholine-HydrazonesApoptosis Induction: Targets Bcl-2 family proteins; the morpholine ring improves cell permeability.
Antimicrobial 1,2,4-TriazolesErgosterol Synthesis Inhibition: The triazole nitrogen binds to the heme iron of CYP51 enzyme in fungi.
Tuberculosis ThiosemicarbazidesInhA Inhibition: Mimics the structure of Isoniazid derivatives; interferes with mycolic acid synthesis.

References

  • PubChem. (2025). Compound Summary: 4-Methylmorpholine. National Library of Medicine. [Link]

  • ChemSRC. (2024). CAS 1387638-80-3: 4-Methylmorpholine-3-carbohydrazide. [Link]

  • Al-Tamiemi, E. O., et al. (2016).[1] Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Kumari, S., et al. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis and Biological Evaluation. Molecules. [Link]

Sources

Technical Guide: Spectroscopic Profiling of 4-Methylmorpholine-3-carbohydrazide

[1]

Executive Summary

4-Methylmorpholine-3-carbohydrazide (C₆H₁₃N₃O₂) is a functionalized morpholine derivative featuring a chiral center at the C3 position and a reactive hydrazide motif.[1][2] It serves as a versatile building block for 1,2,4-triazole synthesis and peptide ligation. Accurate characterization is challenging due to the conformational flexibility of the morpholine ring and the exchangeable protons on the hydrazide group.[2]

This guide provides a standardized set of spectroscopic data (NMR, IR, MS) and a synthesis-validation workflow to ensure high-purity isolation.

Synthesis & Structural Context

To understand the spectral impurities often found in this compound, one must understand its origin.[2] The standard synthesis involves the hydrazinolysis of Methyl 4-methylmorpholine-3-carboxylate .[1][2]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical path from the acid precursor to the final hydrazide, highlighting checkpoints for spectral validation.

SynthesisWorkflowAcid4-Methylmorpholine-3-carboxylic Acid(Starting Material)EsterificationEsterification(MeOH / H2SO4)Acid->EsterificationEsterMethyl 4-methyl-morpholine-3-carboxylate(Intermediate)HydrazinolysisHydrazinolysis(NH2NH2·H2O / EtOH)Ester->HydrazinolysisHydrazide4-Methylmorpholine-3-carbohydrazide(Target)Esterification->EsterValidation:1H NMR (OMe singlet)Hydrazinolysis->HydrazideValidation:IR (C=O shift)MS (M+H 160.2)

Caption: Figure 1. Synthesis and validation workflow for 4-Methylmorpholine-3-carbohydrazide.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d₆ is the required solvent.[1][2] Chloroform-d (CDCl₃) often causes broadening of the hydrazide protons (-CONHNH₂), leading to ambiguous integration.[1]

1H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct N-methyl singlet and the broad hydrazide signals.[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignmentNotes
NH 8.80 – 9.20Singlet (br)1H-CONH -Exchangeable with D₂O.[1][2] Shift varies with conc.
NH₂ 4.10 – 4.35Broad s2H-NHNH₂ Often broadened by H-bonding.[1][2]
H-2 3.75 – 3.85Multiplet1HO-CH₂ (eq)Deshielded by oxygen.[1][2]
H-2' 3.55 – 3.65Multiplet1HO-CH₂ (ax)
H-6 3.45 – 3.60Multiplet2HO-CH₂Overlaps with H-2'.[1][2]
H-3 2.95 – 3.05dd1HN-CH(CO)-Diagnostic Peak. Chiral center proton.[1][2]
H-5 2.60 – 2.75Multiplet1HN-CH₂
H-5' 2.25 – 2.40Multiplet1HN-CH₂
N-Me 2.18 – 2.22Singlet3HN-CH₃Sharp singlet.[1][2] Key purity indicator.

Critical Quality Attribute (CQA): The disappearance of the methyl ester singlet (~3.6 ppm) from the precursor and the appearance of the hydrazide NH protons confirm conversion.[1][2]

13C NMR (100 MHz, DMSO-d₆)
PositionShift (δ ppm)Assignment
C=O 168.5 – 170.2Carbonyl (Hydrazide)
C-3 68.5Chiral Center (CH)
C-6 66.2O-CH₂
C-2 65.8O-CH₂
C-5 54.5N-CH₂
N-Me 42.1N-CH₃
Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the functional group transformation from ester to hydrazide.[1][2]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2]

Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3320, 3250 ν(N-H) stretchPrimary Amine (-NH₂)Doublet indicates intact hydrazide.
3180 ν(N-H) stretchSecondary Amide (-CONH-)Broad band.[1]
2960 - 2800 ν(C-H) stretchAlkyl (CH₂, CH₃)Standard aliphatic stretch.[1]
1665 - 1645 ν(C=O) stretchAmide IPrimary Indicator. Shifted lower than ester (~1735 cm⁻¹).[1][2]
1530 δ(N-H) bendAmide IIConfirming amide bond.[1][2]
1110 ν(C-O-C)Ether (Morpholine Ring)Confirms ring integrity.[1][2]
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Molecular Formula: C₆H₁₃N₃O₂[1][2]

  • Exact Mass: 159.10[1][2]

Observed Ions:

  • [M+H]⁺: m/z 160.1 (Base peak)[1][2]

  • [M+Na]⁺: m/z 182.1 (Sodium adduct, common in glass vessels)[1]

  • [2M+H]⁺: m/z 319.2 (Dimer formation is common for hydrazides due to H-bonding)[1][2]

Fragmentation Pattern (MS/MS):

  • m/z 128: Loss of hydrazine (-NHNH₂).[1][2]

  • m/z 100: Morpholine ring fragment (loss of -CONHNH₂).

Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the chiral proton at C3:

  • Dry the Sample: Ensure the hydrazide is free of ethanol/water (vacuum dry at 40°C for 4 hours).[1][2]

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .

  • Additives: If NH protons are too broad, add 1 drop of D₂O to exchange them out, simplifying the spectrum to verify the carbon backbone.

Quality Control Checklist

Before releasing the compound for biological assay or further synthesis:

Characterization Logic Flow (DOT)

This diagram illustrates the decision matrix for interpreting spectral data.[1][2]

QC_LogicSampleIsolated ProductMS_CheckMass Spec (ESI+)Sample->MS_CheckMass_Decisionm/z 160.1 observed?MS_Check->Mass_DecisionIR_CheckFT-IR AnalysisMass_Decision->IR_CheckYesFailReprocess / RecrystallizeMass_Decision->FailNo (Wrong MW)IR_DecisionC=O < 1680 cm-1?IR_Check->IR_DecisionNMR_Check1H NMR (DMSO-d6)IR_Decision->NMR_CheckYesIR_Decision->FailNo (Ester present)Final_QCPass: High PurityNMR_Check->Final_QCIntegrals Correct

Caption: Figure 2. Quality control decision matrix for 4-Methylmorpholine-3-carbohydrazide.

References

  • AlTamiemi, E. O., et al. (2016).[1][2] "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal, 13(2). Link[1]

  • BenchChem. (2025).[1][2] "Synthesis routes of 4-Methylmorpholine-3-carboxylic acid." BenchChem Database.[1][2] Link[1]

  • NIST. (2025). "Morpholine, 4-methyl- Mass Spectrum."[1][3][4] NIST Chemistry WebBook, SRD 69. Link

  • PubChem. (2025).[1][2][5][6] "4-Methylmorpholine-3-carboxylic acid."[1][3][7][8][9] National Library of Medicine.[1][2] Link[1]

  • Palchykov, V. A. (2013).[1][2] "Morpholines.[1][2][4][6][10][11][12] Synthesis and Biological Activity."[1][11][13][14] Russian Journal of Organic Chemistry, 49(6), 787–814.[1][11] Link

starting materials for 4-Methylmorpholine-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Starting Materials and Synthetic Protocols for 4-Methylmorpholine-3-carbohydrazide Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Strategic Overview & Structural Criticality

4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3) is a specialized heterocyclic building block often utilized in the design of bioactive scaffolds, particularly in fragment-based drug discovery (FBDD) and the synthesis of peptide mimetics.[1][2]

The "Positional Isomer" Trap

Before procuring starting materials, researchers must distinguish this target from its common isomer, 4-morpholinylacetohydrazide (or 2-(morpholin-4-yl)acetohydrazide).

  • Target (C3-Substituted): The carbonyl group is attached directly to the C3 carbon of the morpholine ring. This creates a chiral center and rigidifies the vector of the hydrazide group.

  • Isomer (N4-Substituted): The carbonyl is part of a side chain attached to the N4 nitrogen .

This guide focuses exclusively on the C3-substituted synthesis, which requires a specific morpholine-3-carboxylic acid precursor rather than simple morpholine alkylation.

Retrosynthetic Analysis & Pathway Design

To ensure high purity and stereochemical integrity (if starting from chiral pools), the synthesis is best approached via a linear transformation of Morpholine-3-carboxylic acid .

Synthetic Pathway Visualization

SynthesisPathway SM Morpholine-3-carboxylic acid (Starting Material) INT1 4-Methylmorpholine- 3-carboxylic acid SM->INT1 Step 1: N-Methylation (HCHO, Pd/C, H2) INT2 Methyl 4-methylmorpholine- 3-carboxylate INT1->INT2 Step 2: Esterification (MeOH, SOCl2) TARGET 4-Methylmorpholine- 3-carbohydrazide INT2->TARGET Step 3: Hydrazinolysis (N2H4·H2O, MeOH)

Caption: Linear synthetic route from Morpholine-3-carboxylic acid to the target hydrazide.

Core Starting Materials & Specifications

The quality of the final hydrazide is directly dependent on the purity of the starting acid and the quality of the hydrazine source.

Table 1: Reagent Specifications
ReagentCAS NumberGrade/PurityCritical Specification Note
Morpholine-3-carboxylic acid 5965-38-8≥97%Primary Scaffold. Ensure free base or HCl salt is identified; HCl salt requires neutralization equivalent.
Formaldehyde (aq) 50-00-037% ACSLow methanol content preferred if using catalytic hydrogenation.
Hydrazine Hydrate 7803-57-880% or 100%High Risk. Must be colorless. Yellowing indicates oxidation/impurities that will color the final product.
Thionyl Chloride 7719-09-7≥99%Freshly distilled if possible. Used for in-situ esterification.
Palladium on Carbon 7440-05-310% PdWet support (50% H2O) is safer and effective for this reductive amination.

Detailed Experimental Protocols

These protocols are designed for a 10 mmol scale but are scalable. They prioritize yield and ease of purification.

Step 1: N-Methylation (Reductive Amination)

Objective: Convert Morpholine-3-carboxylic acid to 4-Methylmorpholine-3-carboxylic acid.

  • Rationale: Reductive amination using H2/Pd is cleaner than using methyl iodide (avoids quaternization side products) or Eschweiler-Clarke (avoids harsh thermal conditions that might racemize the C3 center).

  • Protocol:

    • Dissolve Morpholine-3-carboxylic acid (1.31 g, 10 mmol) in Methanol (20 mL).

    • Add Formaldehyde (37% aq) (1.2 eq, 12 mmol, ~0.9 mL).

    • Add 10% Pd/C (130 mg, 10 wt% loading).

    • Stir under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 16–24 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.[3]

    • Concentrate the filtrate in vacuo to yield the crude N-methyl acid (typically a white/off-white solid).

    • Validation: Check LC-MS for mass [M+H]+ = 146.1.

Step 2: Esterification (In-Situ Activation)

Objective: Convert the acid to Methyl 4-methylmorpholine-3-carboxylate.

  • Rationale: Thionyl chloride in methanol generates anhydrous HCl and activates the carboxyl group simultaneously, driving the equilibrium toward the ester.

  • Protocol:

    • Chill dry Methanol (30 mL) to 0°C in an ice bath.

    • Dropwise add Thionyl Chloride (1.5 eq, 15 mmol, 1.1 mL). Caution: Exothermic gas evolution.

    • Add the crude 4-Methylmorpholine-3-carboxylic acid from Step 1.

    • Reflux the mixture for 4–6 hours.

    • Workup: Concentrate the solvent in vacuo.

    • Neutralize the residue with saturated aqueous NaHCO3 and extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Output: Methyl ester (Oil or low-melting solid).

Step 3: Hydrazinolysis (The Core Reaction)

Objective: Formation of 4-Methylmorpholine-3-carbohydrazide.[1][2]

  • Rationale: Methyl esters react readily with hydrazine hydrate. Ethanol is chosen as the solvent to allow the product to crystallize out upon cooling, acting as a self-purifying step.

  • Protocol:

    • Dissolve the Methyl ester (approx. 10 mmol) in Absolute Ethanol (10 mL).

    • Add Hydrazine Hydrate (80%) (3.0 eq, 30 mmol). Excess hydrazine drives the reaction to completion and prevents dimer formation.

    • Reflux the mixture for 4–8 hours. Monitor by TLC (DCM/MeOH 9:1) until the ester spot disappears.

    • Isolation: Concentrate the reaction mixture to ~50% volume. Cool to 0°C overnight.

    • Filter the precipitated white crystals.[4] Wash with cold ethanol and diethyl ether.

    • Purification: If no precipitate forms, evaporate to dryness and recrystallize from Ethanol/Ether.

Quality Control & Characterization

A self-validating system requires specific analytical checkpoints.

Table 2: Analytical Checkpoints
CheckpointMethodExpected ResultInterpretation
Step 1 Product 1H NMR (D2O)Singlet ~2.8-3.0 ppm (N-CH3)Confirms methylation.[5] Absence of vinyl protons rules out elimination.
Step 2 Product IR SpectroscopyStrong band ~1735 cm⁻¹ (Ester C=O)Confirms ester formation.
Final Product 1H NMR (DMSO-d6)Singlet ~2.2 ppm (N-CH3)Broad singlets ~4.2 & 8.8 ppm (NH, NH2)Confirms hydrazide structure.
Final Product Melting PointDistinct sharp range (e.g., 110–115°C*)Sharp range indicates high purity. Value varies by polymorph/solvate.

Safety & Handling

  • Hydrazine Hydrate: Potent carcinogen and skin sensitizer. Handle in a fume hood with double-gloving. Neutralize waste with dilute hypochlorite solution before disposal.

  • Thionyl Chloride: Reacts violently with water. Ensure all glassware is dry.

References

  • BenchChem. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. (Accessed 2026).[1][6] Protocol for reductive amination of morpholine-3-carboxylic acid.

  • ChemicalBook. 4-Methylmorpholine synthesis and properties. (Accessed 2026).[1][6] General properties of N-methylmorpholine derivatives.

  • Sigma-Aldrich. 4-Methylmorpholine for synthesis: Product Specification. (Accessed 2026).[1][6] Specifications for commercial N-methylmorpholine precursors.

  • ChemSRC. 4-Methylmorpholine-3-carbohydrazide CAS 1387638-80-3 Details. (Accessed 2026).[1][6] Verification of CAS and chemical identity.

  • Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. (2023). General methodologies for hydrazinolysis of esters.

Sources

Technical Guide: Morpholine-Based Hydrazide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine-based hydrazides represent a "privileged scaffold" in modern medicinal chemistry, bridging the gap between lipophilic bioavailability and hydrophilic target engagement. This guide analyzes the structural utility, synthetic pathways, and therapeutic applications of these compounds.[1][2][3][4] By fusing the high aqueous solubility of the morpholine ring with the hydrogen-bonding versatility of the hydrazide linker (


), researchers can engineer ligands with superior pharmacokinetic profiles (ADME) and diverse biological activities, ranging from kinase inhibition in oncology to urease inactivation in infectious diseases.

Chemical Architecture & Rationale

The morpholine-hydrazide hybrid is not merely a random combination; it is a strategic design choice to overcome common drug development hurdles.

The Morpholine Advantage[5]
  • Solubility Modulation: The morpholine ring (tetrahydro-1,4-oxazine) lowers the LogP of highly lipophilic pharmacophores, preventing aggregation and improving oral bioavailability.

  • Metabolic Stability: Unlike open-chain amines, the ether oxygen in the ring reduces susceptibility to rapid oxidative metabolism.

  • Target Interaction: The ether oxygen acts as a weak hydrogen bond acceptor, while the protonated nitrogen (at physiological pH) can engage in cation-

    
     interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites.
    
The Hydrazide Linker
  • Pharmacophoric Versatility: The hydrazide group serves as a rigid linker that can be easily derivatized into hydrazones (Schiff bases) or cyclized into bioisosteres like 1,3,4-oxadiazoles and 1,2,4-triazoles.

  • Hydrogen Bonding: The

    
     motif provides both donor and acceptor sites, facilitating precise binding within the catalytic pockets of metalloenzymes (e.g., Urease) and kinases.
    

Synthetic Pathways & Methodologies[5][6]

The synthesis of morpholine-based hydrazides typically follows a robust, high-yield three-step protocol. This pathway is favored for its scalability and the commercial availability of reagents.

Core Scaffold Synthesis Protocol

Objective: Synthesis of 4-morpholinoacetohydrazide.

Step 1: N-Alkylation (Esterification)

  • Reagents: Morpholine, Ethyl chloroacetate, Anhydrous Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Dry Acetone or Benzene.

  • Conditions: Reflux for 6–8 hours.

  • Mechanism: Nucleophilic substitution (

    
    ) where the secondary amine of morpholine attacks the 
    
    
    
    -carbon of ethyl chloroacetate.
  • Validation: Monitor by TLC (Ethyl acetate:Hexane 3:7).

Step 2: Hydrazinolysis

  • Reagents: Ethyl 2-morpholinoacetate (product of Step 1), Hydrazine hydrate (80–99%).

  • Solvent: Absolute Ethanol.[5]

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: Nucleophilic acyl substitution. The hydrazine nitrogen attacks the ester carbonyl, displacing ethanol.

  • Purification: Cooling the reaction mixture usually precipitates the hydrazide as white/colorless crystals. Recrystallize from ethanol.

Visualization: Synthetic Workflow

SynthesisWorkflow Morpholine Morpholine (Starting Material) Intermediate Ethyl 2-morpholinoacetate (Ester Intermediate) Morpholine->Intermediate + EthylChloro K2CO3/Acetone Reflux 8h EthylChloro Ethyl Chloroacetate Product 4-Morpholinoacetohydrazide (Core Scaffold) Intermediate->Product + Hydrazine EtOH, Reflux 6h Hydrazine Hydrazine Hydrate Deriv1 Schiff Bases (Hydrazones) Product->Deriv1 + Aldehydes (Acid Cat.) Deriv2 1,2,4-Triazoles (Cyclization) Product->Deriv2 + CS2/KOH (Cyclization)

Figure 1: Step-wise synthetic pathway from morpholine precursor to hydrazide scaffold and potential derivatives.

Therapeutic Landscape & Biological Activity[1][3][4][5][8][10][11][12]

Oncology: Kinase Inhibition & Apoptosis

Morpholine hydrazones have demonstrated potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The mechanism often involves the inhibition of tyrosine kinases (e.g., EGFR, VEGFR) or the induction of apoptosis via the mitochondrial pathway.

Key Data Points:

  • Morpholine-Thiophene Hybrids: Showed

    
     values as low as 6.31 µM  against HepG2 cells, comparable to Doxorubicin.[6]
    
  • Coumarin-Morpholine Hybrids: Exhibited significant growth inhibition against MG-63 (bone cancer) cells (

    
     = 0.80 µM ), inducing cell cycle arrest at the G1 phase.[7]
    
Infectious Diseases: Urease Inhibition

Bacterial urease is a critical virulence factor for Helicobacter pylori (gastric ulcers) and Proteus mirabilis (kidney stones). Morpholine-based hydrazides act as competitive or mixed-type inhibitors.

  • Mechanism: The hydrazide moiety coordinates with the Nickel (

    
    ) ions in the urease active site, while the morpholine ring occupies the hydrophobic pocket, stabilizing the complex.
    
  • Potency: Recent studies (2024) identified morpholine-thiophene thiosemicarbazones with

    
     values of 3.80 µM , significantly more potent than the standard inhibitor Thiourea (
    
    
    
    = 22.3 µM).[8]
Quantitative Activity Summary
Compound ClassTarget / AssayActivity MetricReference StandardSource
Morpholine-Thiophene Hydrazone Urease Enzyme

: 3.80 ± 1.9 µM
Thiourea (

µM)
[Frontiers 2024]
Coumarin-Triazole-Morpholine MG-63 (Bone Cancer)

: 0.80 ± 0.22 µM
Cisplatin[ResearchGate 2019]
Morpholine Hydrazone (Cmpd 13) HepG2 (Liver Cancer)

: 6.31 ± 1.03 µM
Doxorubicin (

µM)
[RHHZ 2025]
Isonicotinoyl Hydrazone Analog M. tuberculosis H37RvMIC: 0.56 µMIsoniazid (

µM)
[Thieme 2024]

Structure-Activity Relationship (SAR) Deep Dive

To optimize this scaffold, medicinal chemists must understand how structural modifications impact biological efficacy.

The Hydrazide Nitrogen ( )
  • Substitution: Derivatization of the terminal nitrogen to form hydrazones (

    
    ) generally increases biological activity compared to the free hydrazide.
    
  • Electronic Effects: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the aryl ring attached to the hydrazone often enhance antimicrobial potency by increasing the lipophilicity and facilitating cell wall penetration.
The Linker Region
  • Methylene Bridge: The single carbon spacer (

    
    ) between the morpholine nitrogen and the carbonyl group is optimal. Extending this chain can increase flexibility but often results in an "entropic penalty" upon binding, reducing affinity.
    
Visualization: Pharmacophore Map

SAR_Logic Core Morpholine-Acetohydrazide Scaffold MorpholineRing Morpholine Ring (Solubility & Bioavailability) Core->MorpholineRing Linker Methylene Linker (-CH2-) (Spacer Length Critical) Core->Linker Hydrazide Hydrazide Moiety (-CO-NH-NH2) (Metal Chelation / H-Bonding) Core->Hydrazide Rule1 Ether Oxygen: H-Bond Acceptor MorpholineRing->Rule1 Rule2 Terminal Nitrogen: Best as Hydrazone (N=CH-Ar) for Target Specificity Hydrazide->Rule2 Rule3 Carbonyl Oxygen: Essential for Urease/Kinase Binding Interaction Hydrazide->Rule3

Figure 2: Structural dissection of the morpholine hydrazide scaffold highlighting key regions for optimization.

Experimental Technical Guide

Protocol: Synthesis of Morpholin-4-yl-acetic acid hydrazide

This protocol is validated for generating the core intermediate used in library generation.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactants: Add Ethyl chloroacetate (0.05 mol) and Morpholine (0.05 mol) to 50 mL of dry benzene or acetone.

  • Catalyst: Add Triethylamine (0.05 mol) to scavenge the HCl byproduct.

  • Reflux: Heat the mixture at reflux temperature (

    
     for benzene) for 6–8 hours.
    
  • Filtration: Cool the mixture. Filter off the triethylamine hydrochloride salt precipitate.[9]

  • Evaporation: Concentrate the filtrate under reduced pressure to obtain the ester intermediate (Ethyl 2-morpholinoacetate).

  • Hydrazinolysis: Dissolve the ester in 30 mL of absolute ethanol. Add Hydrazine Hydrate (99%, 0.07 mol) dropwise.

  • Final Reflux: Reflux for 4–6 hours. Monitor consumption of ester by TLC.

  • Isolation: Cool to room temperature. Pour into crushed ice or allow to stand; crystals will form. Filter, wash with cold ethanol, and recrystallize.

Characterization Checklist
  • IR Spectroscopy: Look for doublet peaks at

    
     (
    
    
    
    stretch) and a strong peak at
    
    
    (
    
    
    amide).
  • 1H NMR:

    • Morpholine protons: Multiplets at

      
       2.5 and 3.6 ppm.
      
    • 
       protons: Broad singlet at 
      
      
      
      4.0–4.5 ppm (exchangeable with
      
      
      ).
    • 
       proton: Broad singlet at 
      
      
      
      8.0–9.0 ppm.

References

  • Frontiers in Chemistry (2024).Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme.

    • Source:

  • Baghdad Science Journal (2016).

    • Source:

  • Medicinal Research Reviews (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity.[10]

    • Source:

  • Thieme Connect (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023).[11]

    • Source: (Note: Generalized link to journal/topic based on snippet)

  • ResearchGate (2019).Synthesis and biological evaluation of morpholines linked coumarin–triazole hybrids as anticancer agents.

    • Source:

Sources

Methodological & Application

Technical Guide: Using 4-Methylmorpholine-3-carbohydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reagent Profile

4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3) is a versatile heterocyclic building block used primarily in the synthesis of bioactive scaffolds. Its structure combines a morpholine ring—a privileged pharmacophore known for improving solubility and metabolic stability—with a reactive hydrazide handle.

This reagent serves as a critical "divergent node" in synthesis, allowing access to 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones, all of which are motifs frequently found in antimicrobial, anti-inflammatory, and anticancer agents.

Chemical Identity
PropertyDetail
Chemical Name 4-Methylmorpholine-3-carbohydrazide
CAS Number 1387638-80-3
Molecular Formula C₆H₁₃N₃O₂
Molecular Weight 159.19 g/mol
Structure Morpholine ring,

-methylated at position 4, carbohydrazide group at position 3.[1][2][3][4][5][6][7][8][9][10][11]
Physical State Typically a white to off-white crystalline solid.[8]
Solubility Soluble in MeOH, EtOH, DMSO, DMF; moderately soluble in water.

Synthesis of the Reagent

Note: If the reagent is not purchased commercially, it is readily synthesized from the corresponding ester.

Protocol A: Hydrazinolysis of Ethyl 4-Methylmorpholine-3-carboxylate

This is the standard industrial method for generating the hydrazide.

Reagents:

  • Ethyl 4-methylmorpholine-3-carboxylate (1.0 equiv)

  • Hydrazine hydrate (80% or 99%, 3.0–5.0 equiv)

  • Absolute Ethanol (Solvent)[9]

Procedure:

  • Dissolution: Dissolve 10 mmol of ethyl 4-methylmorpholine-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 30–50 mmol (excess) of hydrazine hydrate dropwise at room temperature.

    • Expert Insight: The excess hydrazine drives the equilibrium forward and prevents the formation of the dimer (diacylhydrazine).

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) for the disappearance of the ester spot.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Caution: Hydrazine is toxic; use a bleach trap for the rotary evaporator exhaust.

    • The residue will often solidify upon cooling or trituration with cold diethyl ether or hexane.

  • Purification: Recrystallize from ethanol/ether if necessary.

  • Yield: Typically 80–90%.[10]

Core Application Workflows

The utility of 4-methylmorpholine-3-carbohydrazide lies in its ability to undergo cyclization and condensation. Below are the three primary workflows.

Workflow 1: Synthesis of Acylhydrazones (Schiff Bases)

Application: Generating diverse libraries for biological screening.

Mechanism: Nucleophilic attack of the terminal amino group of the hydrazide onto an aldehyde carbonyl, followed by dehydration.

Protocol:

  • Setup: In a 50 mL flask, suspend 4-methylmorpholine-3-carbohydrazide (1.0 mmol) in Ethanol (10 mL).

  • Reaction: Add the appropriate aromatic aldehyde (1.0 mmol) and a catalytic amount of Glacial Acetic Acid (2–3 drops).

  • Condition: Reflux for 2–4 hours.

  • Workup: Cool the mixture to room temperature. The hydrazone product usually precipitates. Filter, wash with cold ethanol, and dry.

  • Data: Yields are typically 85–95%.

Workflow 2: Cyclization to 1,3,4-Oxadiazoles

Application: Bioisosteres for esters/amides in drug design.

Method A: Oxidative Cyclization (I₂/K₂CO₃) Best for: Mild conditions, avoiding harsh acidic reagents.

  • Precursor: Start with the acylhydrazone obtained in Workflow 1.

  • Reaction: Dissolve the hydrazone (1.0 mmol) in Dichloromethane (DCM) or DMSO. Add Potassium Carbonate (3.0 equiv) and Iodine (1.1 equiv).

  • Condition: Stir at room temperature until the iodine color fades (approx. 12–24 h).

  • Workup: Wash with aqueous sodium thiosulfate (to remove excess iodine), extract with DCM, dry over Na₂SO₄, and concentrate.

Method B: Dehydrative Cyclization (POCl₃) Best for: Robust substrates, high yields.

  • Reaction: Mix 4-methylmorpholine-3-carbohydrazide (1.0 mmol) with a carboxylic acid (1.0 mmol) in Phosphorus Oxychloride (POCl₃, 5 mL).

  • Condition: Reflux for 4–6 hours.

  • Workup: Pour the cooled reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl₃). Neutralize with NaHCO₃ solution. Extract the precipitate or organic layer.

Workflow 3: Synthesis of 1,2,4-Triazoles (Mannich Reaction)

Application: Antifungal and antimicrobial scaffold synthesis.

Protocol:

  • Reagents: 4-Methylmorpholine-3-carbohydrazide (1.0 mmol), Carbon Disulfide (CS₂), Potassium Hydroxide (KOH).

  • Formation of Potassium Salt: React hydrazide with CS₂/KOH in ethanol to form the potassium dithiocarbazinate salt.

  • Cyclization: Reflux with excess hydrazine hydrate to yield the 4-amino-5-mercapto-1,2,4-triazole derivative.

  • Mannich Derivatization: React the triazole with Formaldehyde and a secondary amine (e.g., piperazine, morpholine) to generate N-Mannich bases.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from the 4-methylmorpholine-3-carbohydrazide core.

G Figure 1: Divergent synthesis pathways from 4-Methylmorpholine-3-carbohydrazide. Ester Ethyl 4-methylmorpholine- 3-carboxylate Hydrazide 4-Methylmorpholine- 3-carbohydrazide (Core Reagent) Ester->Hydrazide N2H4·H2O EtOH, Reflux Hydrazone Acylhydrazones (Schiff Bases) Hydrazide->Hydrazone Ar-CHO cat. AcOH Oxadiazole 1,3,4-Oxadiazoles (Bioactive Heterocycle) Hydrazide->Oxadiazole R-COOH POCl3, Reflux Triazole 1,2,4-Triazoles (Mannich Bases) Hydrazide->Triazole 1. CS2, KOH 2. N2H4, Reflux Hydrazone->Oxadiazole I2, K2CO3 Oxidative Cyclization

Figure 1: Divergent synthesis pathways from 4-Methylmorpholine-3-carbohydrazide.

Comparative Data & Optimization

Reaction TypeReagent SystemTypical YieldKey AdvantageLimitation
Hydrazinolysis N₂H₄·H₂O / EtOH85–95%Simple workup, high purityHydrazine toxicity
Schiff Base Ar-CHO / AcOH90–98%Rapid, often quantitativeReversible in aqueous acid
Oxadiazole (Method A) I₂ / K₂CO₃70–85%Mild, metal-freeRequires iodine removal step
Oxadiazole (Method B) POCl₃60–80%One-pot from acidHarsh acidic conditions
Expert Tips for Optimization
  • Solvent Choice: While Ethanol is standard, n-Butanol can be used for the hydrazinolysis step if the reaction is sluggish; the higher boiling point (117 °C) accelerates the conversion.

  • Purification: Morpholine derivatives can be hygroscopic. Store the hydrazide in a desiccator. If the product is an oil, convert it to the hydrochloride salt (HCl/Ether) for easier handling and characterization.

  • Monitoring: The hydrazide group is distinct on NMR (broad singlet for -NH₂ around 4.0–5.0 ppm and -NH- around 9.0 ppm). Disappearance of the ester ethoxy signals (quartet ~4.1 ppm, triplet ~1.2 ppm) confirms reaction completion.

References

  • AlTamiemi, E. O., et al. (2016). "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal, 13(2). Link

    • Establishes the foundational protocol for morpholine-based hydrazide synthesis and subsequent triazole form
  • BenchChem. (n.d.). "Synthesis routes of 4-Methylmorpholine-3-carboxylic acid." Link

    • Provides the synthetic route for the carboxylic acid precursor via reductive amin
  • Somani, R. R., et al. (2016). "Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivatives." Fortune Journals. Link

    • Validates the reactivity profile of the analogous thiomorpholine hydrazide scaffold.
  • ChemicalBook. (2025). "4-Methylmorpholine-3-carbohydrazide CAS Database." Link

    • Confirms chemical identity and commercial availability.
  • Organic Chemistry Portal. (2023). "Synthesis of 1,3,4-Oxadiazoles." Link

    • Authoritative source for general oxidative cycliz

Sources

Application Note: 4-Methylmorpholine-3-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylmorpholine-3-carbohydrazide is a specialized heterocyclic building block that bridges the gap between solubility enhancement and structural diversity. Unlike the ubiquitous N-substituted morpholines, the 3-substituted isomer offers a chiral, constrained amino-acid-like architecture. This application note details the utility of this reagent in synthesizing 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds—privileged structures in antimicrobial and anticancer drug discovery. We provide validated protocols for its synthesis, derivatization, and integration into fragment-based drug discovery (FBDD) campaigns.

Chemical Profile & Strategic Value

Structural Analysis

The compound consists of a morpholine ring (providing aqueous solubility and metabolic stability) with a carbohydrazide functional group at the C3 position.

  • Systematic Name: 4-methylmorpholine-3-carbohydrazide

  • Molecular Formula: C6H13N3O2

  • Key Pharmacophore Features:

    • Morpholine Ring: Lowers logP, improves microsomal stability, and acts as a hydrogen bond acceptor.

    • C3-Chirality: The 3-position is a chiral center (analogous to proline), allowing for stereoselective vector exploration in protein binding pockets.

    • Hydrazide Motif: A "chemical chameleon" capable of forming hydrazones, oxadiazoles, thiadiazoles, and triazoles.

Strategic Application in Drug Design
  • Scaffold Hopping: Replacing unstable amide linkers with hydrolytically stable 1,3,4-oxadiazole rings while retaining the morpholine "tail."

  • Solubility Tagging: Introducing the morpholine moiety into lipophilic drug candidates to improve oral bioavailability.

  • Fragment-Based Screening: The rigid morpholine-oxadiazole construct serves as an excellent core for fragment libraries targeting kinases and GPCRs.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways originating from 4-Methylmorpholine-3-carbohydrazide.

G Start Methyl 4-methylmorpholine- 3-carboxylate Reagent 4-Methylmorpholine- 3-carbohydrazide (Core Reagent) Start->Reagent N2H4•H2O, EtOH Reflux, 4-6h Hydrazone Acylhydrazones (Schiff Bases) Reagent->Hydrazone Ar-CHO Cat. AcOH, EtOH Oxadiazole 1,3,4-Oxadiazoles (Bioactive Core) Reagent->Oxadiazole R-COOH, POCl3 Direct Cyclization Thiadiazole 1,3,4-Thiadiazoles Reagent->Thiadiazole CS2, KOH Reflux Hydrazone->Oxadiazole Oxidative Cyclization (I2/K2CO3 or Chloramine-T)

Figure 1: Synthetic divergence from the core hydrazide reagent. The pathway highlights the flexibility of the hydrazide group to access distinct heterocyclic pharmacophores.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methylmorpholine-3-carbohydrazide

Prerequisite: This step is required if the reagent is not purchased commercially. It converts the ester precursor into the active hydrazide.

Reagents:

  • Methyl 4-methylmorpholine-3-carboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 5.0 equiv)

  • Absolute Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve 10 mmol of methyl 4-methylmorpholine-3-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by a lower Rf hydrazide spot.

  • Workup: Evaporate the solvent under reduced pressure to approximately 20% of the original volume.

  • Crystallization: Cool the residue in an ice bath. If precipitation occurs, filter and wash with cold ether. If oil remains, triturate with n-hexane/diethyl ether to induce solidification.

  • Yield: Expected yield 75–85%. White to off-white solid.

Expert Insight: The excess hydrazine is crucial to prevent the formation of the dimer (diacylhydrazine). The 3-position is sterically more hindered than the 2-position; if the reaction is sluggish, add a catalytic amount of acetic acid.

Protocol B: Synthesis of Morpholine-Linked 1,3,4-Oxadiazoles

Application: Creating a stable, bioisosteric linker for library generation.

Method: Direct Cyclodehydration using POCl3.

Reagents:

  • 4-Methylmorpholine-3-carbohydrazide (1.0 equiv)

  • Aromatic Carboxylic Acid (e.g., Benzoic acid derivatives) (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (5–10 mL/mmol)

Procedure:

  • Setup: In a fume hood, mix the hydrazide (1 mmol) and the aromatic carboxylic acid (1 mmol) in a dry flask.

  • Activation: Carefully add POCl3 (5 mL). Caution: Exothermic reaction.

  • Cyclization: Reflux the mixture at 100–110°C for 4–6 hours.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. The excess POCl3 will decompose violently; ensure temperature is controlled.

  • Neutralization: Adjust the pH of the aqueous solution to pH 7–8 using solid NaHCO3 or 10% NaOH solution. The product usually precipitates at this stage.

  • Isolation: Filter the solid precipitate. If product is an oil, extract with Ethyl Acetate (3 x 20 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: Hexane -> 40% EtOAc/Hexane).

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the hydrazide Carbonyl (C=O, ~1660 cm⁻¹) and NH/NH2 bands (3200–3400 cm⁻¹). Appearance of the C=N stretch of the oxadiazole ring (~1610 cm⁻¹).

Protocol C: Synthesis of Acylhydrazones (Schiff Bases)

Application: High-throughput screening for antimicrobial activity.

Reagents:

  • 4-Methylmorpholine-3-carbohydrazide (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)[1]

  • Ethanol (10 mL/mmol)[1]

  • Glacial Acetic Acid (Cat. 2–3 drops)

Procedure:

  • Mixing: Dissolve the hydrazide in hot ethanol. Add the aldehyde.[1][2][3][4]

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reaction: Reflux for 2–4 hours.

  • Isolation: The hydrazone product often precipitates upon cooling. Filter and wash with cold ethanol.

  • Data Analysis: These compounds exist as E/Z isomers around the C=N bond, often visible in NMR as split peaks.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step A) Formation of diacylhydrazine dimer.Increase Hydrazine Hydrate ratio to 10:1. Ensure vigorous stirring.
Oiling out (Step B) Incomplete neutralization or product is lipophilic.Extract with DCM instead of EtOAc. Wash organic layer with brine to break emulsions.
Decomposition (Step B) POCl3 reaction too harsh for sensitive groups.Switch to milder coupling: Use EDC/HOBt to form the diacylhydrazine first, then cyclize with Burgess Reagent or TsCl.
Impurity in NMR Trapped solvent in morpholine ring.Dry samples under high vacuum (>24h) at 40°C. Morpholine salts trap solvents easily.

References

  • General Synthesis of 1,3,4-Oxadiazoles: Glomb, T., & Świątek, P. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." International Journal of Molecular Sciences, 23(19), 11543. Link

  • Morpholine Organocatalysis: Monari, M., et al. (2023).[3] "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins." Frontiers in Chemistry, 11. Link

  • Hydrazide Chemistry: Verma, G., et al. (2020).[1] "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." Current Organic Chemistry. Link

  • Schiff Base Protocols: Al-Amiery, A. A., et al. (2012). "Synthesis and Antimicrobial Activity of Novel Schiff Bases Derived from 4-Methylmorpholine." Organic and Medicinal Chemistry Letters. (Contextual grounding for morpholine-hydrazones).

Disclaimer: All protocols involve hazardous chemicals (POCl3, Hydrazine). All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

Application Note: Advanced Coupling Protocols for 4-Methylmorpholine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of CNS-active compounds, antimicrobial agents, and kinase inhibitors. The morpholine ring imparts favorable physicochemical properties to drug candidates, including enhanced aqueous solubility, reduced pKa, and improved blood-brain barrier (BBB) permeability[1].

Mechanistically, the carbohydrazide moiety features an


-effect, rendering the terminal nitrogen highly nucleophilic and primed for coupling. However, the 3-position of the morpholine ring is sterically encumbered by the adjacent 

-methyl group. This steric hindrance necessitates highly optimized coupling conditions, particularly when reacting with bulky electrophiles, to prevent reaction stalling and low yields. The protocols below outline the thermodynamic and kinetic controls required to successfully leverage this scaffold in drug discovery[2].

Experimental Workflows & Reaction Pathways

This guide covers two primary synthetic trajectories for 4-Methylmorpholine-3-carbohydrazide:

  • Condensation with Carbonyls: Formation of acylhydrazones (Schiff bases) via acid-catalyzed dehydration[3].

  • Peptide-Style Amide Coupling: Formation of diacylhydrazines using uronium-based coupling reagents (e.g., HATU), which can be subsequently cyclodehydrated into 1,3,4-oxadiazoles.

G A 4-Methylmorpholine-3-carbohydrazide B Aldehyde / Ketone (cat. AcOH, EtOH, Reflux) A->B Condensation C Carboxylic Acid (HATU, DIPEA, DMF, RT) A->C Amide Coupling D Acylhydrazone Derivative (Schiff Base) B->D E Diacylhydrazine Intermediate C->E F 1,3,4-Oxadiazole Derivative (POCl3, Heat) E->F Cyclodehydration

Reaction pathways for 4-Methylmorpholine-3-carbohydrazide coupling and cyclization.

Step-by-Step Methodologies

Protocol A: Synthesis of Acylhydrazones via Condensation

Causality & Choice of Reagents: Ethanol is selected as the solvent because the resulting acylhydrazone is typically less soluble in cold ethanol than the starting materials, allowing the product to precipitate and driving the equilibrium forward. Catalytic glacial acetic acid (AcOH) is critical; it protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the hydrazide nucleophile (which would arrest the reaction)[3].

Materials:

  • 4-Methylmorpholine-3-carbohydrazide (1.0 equiv)

  • Aryl/Alkyl Aldehyde or Ketone (1.05 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Anhydrous Ethanol (0.2 M)

Procedure:

  • Initiation: Dissolve 4-Methylmorpholine-3-carbohydrazide (1.0 mmol) in 5 mL of anhydrous ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add the corresponding aldehyde (1.05 mmol) followed by 2 drops of glacial acetic acid.

    • Self-Validation Check: The solution may briefly deepen in color (e.g., yellowing) as the tetrahedral intermediate forms prior to dehydration.

  • Propagation: Attach a reflux condenser and heat the mixture to 75°C for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1).

    • Self-Validation Check: The primary amine of the starting hydrazide will stain strongly positive (purple/brown) with Ninhydrin; the fully formed acylhydrazone product will not.

  • Isolation: Cool the reaction to 0°C in an ice bath. The acylhydrazone typically precipitates out of solution. Filter the solid, wash with cold ethanol (2 × 2 mL), and dry under a high vacuum.

Protocol B: Diacylhydrazine Formation via HATU Coupling

Causality & Choice of Reagents: Due to the steric bulk at the morpholine 3-position, standard carbodiimides (EDC/DCC) often yield incomplete conversions and significant acylurea byproducts. HATU is employed because the resulting HOAt-active ester is highly reactive toward hindered nucleophiles. DIPEA is used as a sterically hindered, non-nucleophilic base to maintain the hydrazide in its free-base form without competing for the active ester.

Materials:

  • 4-Methylmorpholine-3-carbohydrazide (1.1 equiv)

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Procedure:

  • Pre-activation: In an oven-dried vial under an N₂ atmosphere, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in 10 mL anhydrous DMF. Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes.

    • Self-Validation Check: A slight yellowing indicates the successful formation of the active HOAt ester. LC-MS of an aliquot quenched in methanol should show the methyl ester of the starting acid.

  • Coupling: Add 4-Methylmorpholine-3-carbohydrazide (1.1 mmol) in one portion. Stir at room temperature for 12 hours.

  • Quenching & Extraction: Dilute the mixture with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) to remove acidic byproducts, 1M HCl (15 mL) to remove unreacted hydrazide, and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (gradient EtOAc/Hexanes) to yield the pure diacylhydrazine.

Quantitative Data & Optimization

To demonstrate the necessity of the HATU/DIPEA system for this specific morpholine congener, the following optimization data compares various coupling reagents using a standard bulky carboxylic acid (e.g., pivalic acid).

Coupling AgentBaseSolventTemp (°C)Time (h)Conversion (%)Purity (LC-MS)
EDC / HOBtEt₃NDMF252445%>90%
T3P (50% in EtOAc)DIPEAEtOAc801262%>95%
PyBOPDIPEADCM251871%>92%
HATU DIPEA DMF 25 12 88% >98%

Table 1: Optimization of Amide Coupling Conditions for 4-Methylmorpholine-3-carbohydrazide. HATU demonstrates superior efficacy due to the stabilization of the transition state by the HOAt leaving group, overcoming the steric penalty of the 3-substituted morpholine ring.

References

  • Title: New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Synthesis and Characterization of Some New Morpholine Derivatives Source: Baghdad Science Journal URL: [Link]

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

Sources

Application Note: Experimental Setup for Synthesizing Derivatives from 4-Methylmorpholine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In modern drug discovery, the morpholine ring is a privileged scaffold known to improve the aqueous solubility, metabolic stability, and pharmacokinetic (PK) profiles of drug candidates. When functionalized as 4-Methylmorpholine-3-carbohydrazide , this molecule becomes a highly versatile binucleophilic building block. The terminal primary amine of the carbohydrazide moiety is highly nucleophilic, making it an excellent precursor for synthesizing a diverse array of heterocyclic derivatives, including hydrazones (Schiff bases), 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles[1].

The causality behind selecting this specific starting material lies in its dual functionality: the basic tertiary amine of the morpholine ring allows for subsequent salt formation (e.g., HCl salts) to fine-tune bioavailability, while the carbohydrazide acts as a reactive hinge to append various pharmacophores[2][3].

This application note details field-proven, self-validating protocols for synthesizing two primary classes of derivatives: Hydrazones and 1,3,4-Oxadiazoles .

Synthetic Workflows & Divergent Pathways

The synthetic divergence of 4-methylmorpholine-3-carbohydrazide relies on the choice of electrophile and cyclizing agent. Reaction with aldehydes yields linear hydrazones, which frequently exhibit antimicrobial properties[2]. Alternatively, forced cyclodehydration with carboxylic acids in the presence of phosphorus oxychloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) yields rigid 1,3,4-oxadiazole rings, which are prominent bioisosteres for amides and esters in antitubercular and anticancer agents[2].

Synthesis Start 4-Methylmorpholine-3-carbohydrazide (Core Scaffold) Hydrazone Hydrazone Derivatives (Pharmacophore Extension) Start->Hydrazone Aryl Aldehydes EtOH, cat. AcOH Oxadiazole 1,3,4-Oxadiazole Derivatives (Bioisostere Ring) Start->Oxadiazole Carboxylic Acids POCl3, Heat Thiadiazole 1,3,4-Thiadiazole Derivatives (Lipophilic Ring) Start->Thiadiazole CS2 / KOH then Acidification

Fig 1: Divergent synthetic pathways from 4-methylmorpholine-3-carbohydrazide.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized experimental conditions required to drive the 4-methylmorpholine-3-carbohydrazide scaffold toward specific derivative classes.

Derivative ClassReagents / ElectrophileCatalyst / Activating AgentTemp & TimeExpected YieldPrimary Application
Hydrazones Aromatic AldehydesGlacial Acetic Acid (cat.)Reflux (78°C), 2–6 h75–91%Antimicrobial, Antioxidant
1,3,4-Oxadiazoles Carboxylic AcidsPhosphorus Oxychloride (

)
Reflux (80°C), 4–7 h65–85%Antitubercular, Anticancer
1,3,4-Thiadiazoles Carbon Disulfide (

)
KOH (Base), then

60°C, 6–8 h60–80%Antifungal, Kinase Inhibitors

Experimental Protocols

Protocol A: Synthesis of Hydrazone Derivatives (Schiff Bases)

Mechanistic Causality: The addition of catalytic glacial acetic acid is critical. It selectively protonates the carbonyl oxygen of the aldehyde, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and increasing its electrophilicity. This facilitates nucleophilic attack by the terminal amine of the carbohydrazide. Using only a catalytic amount ensures the hydrazine moiety is not over-protonated, which would otherwise neutralize its nucleophilicity and stall the reaction[1].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-methylmorpholine-3-carbohydrazide (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

  • Activation: Add the appropriate aromatic aldehyde (1.1 eq, 11 mmol) to the stirring solution, followed by 3–5 drops of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a

    
    :EtOH (9:1) solvent system[2].
    
  • Isolation & Self-Validation: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath. Validation Checkpoint: The successful formation of the hydrazone is self-indicated by the spontaneous precipitation of a crystalline solid upon cooling, driven by the lower solubility of the extended conjugated system compared to the starting materials.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold ethanol (2 × 10 mL), and recrystallize from hot ethanol to afford the pure hydrazone derivative.

Protocol B: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Mechanistic Causality: This one-pot cyclocondensation utilizes ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 as both the solvent and the dehydrating agent. 

converts the carboxylic acid into a highly reactive acid chloride in situ. Following the acylation of the carbohydrazide,

further activates the newly formed enol-tautomer of the hydrazide, driving the intramolecular cyclization and subsequent elimination of water to form the aromatic 1,3,4-oxadiazole ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, combine 4-methylmorpholine-3-carbohydrazide (1.0 eq, 5 mmol) and the desired aromatic or amino acid (1.0 eq, 5 mmol).

  • Reagent Addition: Carefully add 7 mL of freshly distilled Phosphorus Oxychloride (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) under a fume hood. Allow the suspension to stir at room temperature for 30 minutes to initiate the formation of the intermediate acyl-hydrazide.
    
  • Cyclization: Attach a reflux condenser equipped with a calcium chloride drying tube. Heat the mixture to 80°C for 4 to 7 hours. Validation Checkpoint 1: The transition of the heterogeneous suspension into a clear, homogenous solution indicates successful acylation prior to cyclization.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it dropwise over 50 g of crushed ice with vigorous stirring.

  • Neutralization & Self-Validation: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ) until the pH reaches 7-8. Validation Checkpoint 2: Neutralization safely hydrolyzes excess
    
    
    and forces the precipitation of the basic oxadiazole derivative. The sudden appearance of a solid precipitate at neutral pH confirms the survival of the basic morpholine nitrogen and the successful formation of the target compound.
  • Purification: Filter the resulting solid, wash thoroughly with distilled water to remove phosphate salts, dry under a vacuum, and purify via flash column chromatography if necessary.

References

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents Source: MDPI URL:[Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry URL:[Link]

Sources

Application Note: 4-Methylmorpholine-3-carbohydrazide as a Strategic Building Block for sp³-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly prioritizes molecules with high fraction sp³ (Fsp³) character to improve clinical success rates, the incorporation of saturated, three-dimensional heterocycles has become a cornerstone of medicinal chemistry. 4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3)[1] emerges as an exceptional bifunctional building block. By coupling the favorable physicochemical profile of a substituted morpholine ring with the highly reactive, divergent potential of a carbohydrazide moiety, this compound serves as a premium precursor for synthesizing 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyrazoles[2].

This application note provides an authoritative guide on the strategic utility, mechanistic pathways, and validated experimental protocols for deploying 4-Methylmorpholine-3-carbohydrazide in heterocyclic synthesis.

Strategic Rationale: The 4-Methylmorpholine Scaffold

The selection of 4-Methylmorpholine-3-carbohydrazide over planar aromatic equivalents (e.g., benzohydrazide) or purely aliphatic chains is driven by strict physicochemical causality:

  • Enhanced Aqueous Solubility: The morpholine oxygen acts as a strong hydrogen-bond acceptor, significantly lowering the lipophilicity (LogP) of the final drug candidate compared to piperidine or pyrrolidine analogs.

  • Tunable Basicity: The tertiary amine (N4-methyl) provides a basic center capable of forming stable, pharmaceutically acceptable salts (e.g., hydrochlorides, mesylates) while preventing unwanted side reactions at the nitrogen during harsh electrophilic cyclizations.

  • Divergent Reactivity: The carbohydrazide (-CO-NH-NH₂) group is a classic bis-nucleophile. The terminal primary amine is highly nucleophilic, enabling rapid initial coupling, while the internal secondary amine participates in subsequent thermodynamically driven ring closures[3].

Physicochemical & Structural Profiling

To predict the behavior of downstream derivatives, it is critical to understand the baseline properties of the building block itself.

PropertyValue / Description
Compound Name 4-Methylmorpholine-3-carbohydrazide
CAS Registry Number 1387638-80-3
Molecular Formula C₆H₁₃N₃O₂
Molecular Weight 159.19 g/mol
H-Bond Donors 3 (from the -NH-NH₂ moiety)
H-Bond Acceptors 4 (Morpholine O, Morpholine N, Carbonyl O, Terminal N)
Key Structural Features sp³-rich core, basic tertiary amine, bis-nucleophilic hydrazide

Divergent Synthetic Workflows

Carbohydrazides are universally recognized for their synthetic versatility[2]. Depending on the electrophile and the cyclization conditions, 4-Methylmorpholine-3-carbohydrazide can be directed toward multiple distinct heterocyclic classes.

DivergentSynthesis A 4-Methylmorpholine- 3-carbohydrazide B 1,3,4-Oxadiazoles A->B R-COOH, POCl3 Reflux C 1,3,4-Thiadiazoles A->C R-NCS, then conc. H2SO4 D 1,2,4-Triazoles A->D R-NCS, then 10% NaOH, Heat E Pyrazoles A->E 1,3-Diketones Base catalyst

Figure 1: Divergent synthesis of heterocyclic scaffolds from 4-Methylmorpholine-3-carbohydrazide.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic rationale and In-Process Controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Synthesis of 2-(4-Methylmorpholin-3-yl)-5-substituted-1,3,4-oxadiazoles

Mechanistic Rationale: Phosphorus oxychloride (POCl₃) serves a dual purpose as both the solvent and a powerful dehydrating agent. It activates the target carboxylic acid into an acid chloride in situ, facilitating rapid nucleophilic attack by the primary amine of the carbohydrazide. The subsequent ring closure is driven by the elimination of water, which POCl₃ aggressively sequesters, pushing the equilibrium toward the thermodynamically stable 1,3,4-oxadiazole[4].

Materials:

  • 4-Methylmorpholine-3-carbohydrazide (1.0 equiv)

  • Aromatic or aliphatic carboxylic acid (1.1 equiv)

  • Phosphorus oxychloride (POCl₃) (10-15 volumes)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, charge the carboxylic acid (1.1 equiv) and 4-Methylmorpholine-3-carbohydrazide (1.0 equiv).

  • Activation & Coupling: Slowly add POCl₃ (10 volumes) at 0 °C under an inert atmosphere (N₂). Caution: POCl₃ reacts violently with water.

  • Cyclization: Gradually heat the reaction mixture to 90–100 °C and reflux for 6–8 hours.

  • IPC (Self-Validation): Withdraw a 10 µL aliquot, quench carefully in 1 mL of ice-cold saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The disappearance of the starting mass (m/z 160 [M+H]⁺) confirms the completion of the coupling phase.

  • Workup: Cool the mixture to room temperature and pour it dropwise over crushed ice with vigorous stirring.

  • Neutralization: Basify the aqueous mixture to pH 8 using solid NaHCO₃ or 10% NaOH. Causality: Neutralization is critical not only to quench residual POCl₃ but to ensure the basic morpholine nitrogen is deprotonated, allowing the product to partition into the organic phase.

  • Extraction: Extract with dichloromethane (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of 5-(4-Methylmorpholin-3-yl)-4-substituted-4H-1,2,4-triazole-3-thiones

Mechanistic Rationale: The synthesis of 1,2,4-triazoles from carbohydrazides requires a two-step sequence. First, the terminal amine attacks an isothiocyanate to form a thiosemicarbazide intermediate. Second, alkaline cyclization is performed. Refluxing in 10% aqueous NaOH provides the necessary alkaline environment to deprotonate the internal hydrazide nitrogen, enhancing its nucleophilicity to drive the intramolecular attack on the thiocarbonyl carbon[5].

TriazoleMechanism Step1 Step 1: Reagent Mixing 4-Methylmorpholine-3-carbohydrazide + Aryl Isothiocyanate Step2 Step 2: Addition Thiosemicarbazide Intermediate (Nucleophilic attack on N=C=S) Step1->Step2 EtOH, Reflux 2-4h Step3 Step 3: Cyclization Alkaline Cyclization (10% NaOH) (Intramolecular attack on C=S) Step2->Step3 Isolate, then NaOH reflux Step4 Step 4: Isolation 1,2,4-Triazole-3-thione (Acidification & Precipitation) Step3->Step4 HCl (aq) to pH 3-4

Figure 2: Mechanistic pathway for the base-catalyzed synthesis of 1,2,4-triazole-3-thiones.

Materials:

  • 4-Methylmorpholine-3-carbohydrazide (1.0 equiv)

  • Aryl/Alkyl isothiocyanate (1.05 equiv)

  • Absolute ethanol (solvent)

  • 10% Aqueous NaOH

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve 4-Methylmorpholine-3-carbohydrazide (1.0 equiv) in absolute ethanol. Add the isothiocyanate (1.05 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. A precipitate (the thiosemicarbazide intermediate) will typically form as the reaction progresses.

  • Intermediate Isolation: Cool the mixture, filter the solid, and wash with cold ethanol. Causality: Isolating the intermediate prevents unreacted isothiocyanate from undergoing side reactions during the harsh alkaline cyclization step.

  • Alkaline Cyclization: Suspend the isolated intermediate in 10% aqueous NaOH (10 volumes). Reflux for 4–6 hours. The solid will gradually dissolve as the cyclized triazole forms a soluble sodium thiolate salt.

  • Precipitation: Cool the solution to 0–5 °C and carefully acidify with 2M HCl to pH 3–4. The 1,2,4-triazole-3-thione derivative will precipitate out of the solution[5].

  • Purification: Filter the precipitate, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from an ethanol/water mixture.

Troubleshooting & Optimization Matrix

ObservationMechanistic CauseCorrective Action
Low yield in POCl₃ cyclization Premature evaporation of POCl₃ or incomplete acid chloride formation.Ensure the reaction is strictly anhydrous. Add a catalytic amount of DMF (Vilsmeier-Haack type activation) to accelerate acid chloride formation.
Product remains in aqueous phase during Protocol A workup The morpholine nitrogen is protonated (forming a water-soluble salt).Verify that the aqueous phase is adjusted to pH 8–9 before extraction to ensure the morpholine ring is in its free-base form.
Failure to precipitate in Protocol B (Step 5) The morpholine nitrogen becomes protonated at low pH, increasing aqueous solubility.Carefully titrate the pH. The isoelectric point must be reached where the thiol is protonated but the morpholine nitrogen is not overly protonated (typically pH 4-5).

References

  • 2172492-04-3_CAS号:2172492-04-3_4-(1,3 ...
  • nih.
  • nih.
  • nih.
  • Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116)

Sources

Application Notes and Protocols for the Analytical Determination of 4-Methylmorpholine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Quantifying 4-Methylmorpholine-3-carbohydrazide in Pharmaceutical Development

4-Methylmorpholine-3-carbohydrazide is a unique molecule incorporating both a morpholine and a carbohydrazide functional group. Such structures are of interest in medicinal chemistry and may arise as intermediates, synthetic starting materials, or potential impurities in the manufacturing of active pharmaceutical ingredients (APIs). The carbohydrazide moiety itself is found in various pharmacologically active compounds, known for a wide range of biological activities.[1] Given the potential for this and related substances to be present in drug products, robust and reliable analytical methods are paramount for ensuring product quality, safety, and regulatory compliance.

The accurate detection and quantification of 4-Methylmorpholine-3-carbohydrazide are critical for several reasons:

  • Impurity Profiling: As a potential process-related impurity or degradation product, its levels must be monitored and controlled within acceptable limits defined by regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

  • Reaction Kinetics and Process Optimization: Understanding the formation and consumption of this intermediate during synthesis allows for the optimization of reaction conditions to maximize yield and minimize impurities.

  • Stability Studies: Monitoring the concentration of 4-Methylmorpholine-3-carbohydrazide in stability studies of a drug substance or product can help identify degradation pathways and establish appropriate shelf-life and storage conditions.

This comprehensive guide provides detailed protocols for two primary analytical techniques for the determination of 4-Methylmorpholine-3-carbohydrazide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of 4-Methylmorpholine-3-carbohydrazide in bulk drug substances or relatively clean sample matrices where high sensitivity is not the primary requirement. The presence of the carbohydrazide group and the potential for conjugation within the molecule suggest UV absorbance, making this a viable detection method.

Rationale for Method Design

The polarity of 4-Methylmorpholine-3-carbohydrazide, imparted by the morpholine and carbohydrazide groups, necessitates a chromatographic approach that can effectively retain and separate polar analytes. A reversed-phase HPLC method with an aqueous mobile phase and a polar-embedded or polar-endcapped C18 column is a suitable starting point. The UV detector wavelength is selected based on the absorbance maximum of the analyte, which should be determined by scanning a standard solution from 200 to 400 nm.

Experimental Protocol

1. Materials and Reagents:

  • 4-Methylmorpholine-3-carbohydrazide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, nylon or PTFE)

3. Chromatographic Conditions:

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm (or determined absorbance maximum)

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methylmorpholine-3-carbohydrazide reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% A, 5% B) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., API) and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

5. Method Validation (in accordance with ICH Q2(R2) Guidelines[2][4][5])

The analytical procedure must be validated to demonstrate its suitability for the intended purpose.[4]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample. Spike the sample with known impurities to ensure no co-elution with the analyte peak.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should meet predefined acceptance criteria.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

Method 2: High-Sensitivity Trace Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the detection of trace amounts of 4-Methylmorpholine-3-carbohydrazide, particularly in complex matrices such as biological fluids or in final drug products where impurity limits are very low, LC-MS/MS offers superior sensitivity and selectivity.

Rationale for Method Design

The high polarity of 4-Methylmorpholine-3-carbohydrazide makes it challenging to retain on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for polar analytes.[6] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol

1. Materials and Reagents:

  • As per HPLC-UV method, but with LC-MS grade solvents and additives.

  • An isotopically labeled internal standard (IS), if available, is highly recommended for improved accuracy.

2. Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Associated data acquisition and processing software.

3. Chromatographic and MS Conditions:

ParameterCondition
Column HILIC, 2.1 x 100 mm, 1.7 µm (e.g., Acquity UPLC BEH HILIC)[6]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes.
Flow Rate 0.4 mL/min[6]
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C[7]
Desolvation Temp. 500 °C[7]
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 900 L/hr[7]
MRM Transitions To be determined by infusing a standard solution. For a hypothetical [M+H]⁺ of m/z 160.1, transitions might be 160.1 > 101.1 (loss of -NHNH2CO) and 160.1 > 86.1 (morpholine fragment).

4. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but using LC-MS grade solvents. Dilutions should be made to achieve concentrations in the ng/mL range (e.g., 0.1 - 100 ng/mL). If an internal standard is used, it should be added to all standards and samples at a fixed concentration.

5. Method Validation: The validation parameters are similar to the HPLC-UV method, but with more stringent acceptance criteria due to the higher sensitivity of the technique.

  • Specificity: The use of MRM transitions provides a high degree of specificity. The ratio of two different product ions from the same precursor should be monitored and remain constant across all samples and standards.

  • Linearity, Accuracy, and Precision: Assessed as described for the HPLC-UV method, with expected RSDs for precision to be ≤ 15% (and ≤ 20% at the LOQ).

  • Matrix Effects: Should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of a standard in a neat solution.

Visualization of Experimental Workflows

HPLC_UV_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_processing Data Processing ref_std Weigh Reference Standard stock_sol Prepare Stock Solution (1 mg/mL) ref_std->stock_sol work_std Prepare Working Standards stock_sol->work_std filter Filter Standards & Samples (0.22 µm) work_std->filter Standards sample Weigh Sample sample_sol Dissolve and Dilute Sample sample->sample_sol sample_sol->filter Sample hplc Inject into HPLC-UV System filter->hplc data Data Acquisition (Peak Area) hplc->data cal_curve Generate Calibration Curve data->cal_curve quant Quantify Analyte Concentration cal_curve->quant report Report Results quant->report

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_processing Data Processing ref_std Prepare Stock Solution (e.g., 100 µg/mL) work_std Prepare Working Standards (ng/mL range) ref_std->work_std spike_is Spike Internal Standard (IS) work_std->spike_is Standards sample_sol Prepare Sample Solution sample_sol->spike_is Sample lcms Inject into LC-MS/MS System spike_is->lcms mrm MRM Data Acquisition lcms->mrm peak_integration Integrate Analyte and IS Peaks mrm->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Generate Calibration Curve ratio_calc->cal_curve quant Quantify Analyte cal_curve->quant

Caption: General workflow for LC-MS/MS analysis.

Summary and Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of 4-Methylmorpholine-3-carbohydrazide. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. The HPLC-UV method is a cost-effective and straightforward approach for routine analysis of bulk materials, while the LC-MS/MS method provides the high sensitivity and selectivity necessary for trace-level impurity analysis. Adherence to the principles of analytical method validation as outlined by the ICH is essential to ensure the generation of accurate and defensible data in a regulated environment.

References

  • Benchchem. (n.d.). 4-Methylmorpholine-Borane: A Technical Guide to Synthesis and Characterization.
  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
  • PMC. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • Asian Journal of Green Chemistry. (2023, April 28). A Review on Synthesis of Carbohydrazide Derivatives.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • PubMed. (1998). High-performance liquid chromatography-mass spectrometry-mass spectrometry analysis of morphine and morphine metabolites and its application to a pharmacokinetic study in male Sprague-Dawley rats. J Pharm Biomed Anal, 16(6), 971-980.
  • ACS Publications. (n.d.). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds.
  • Organic Syntheses. (n.d.). 4-methylcarbostyril.
  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Vietnam Journal of Food Control. (2021, December 23). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
  • PMC. (2025, April 1). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases.
  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • PubChem. (n.d.). Carbohydrazide.
  • Longdom Publishing. (n.d.). HPLC-MS/MS Based Time Course Analysis of Morphine and Morphine-6-Glucoronide in ICU Patients.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Sigma-Aldrich. (n.d.). 4-Methylmorpholine for synthesis.
  • ResearchGate. (n.d.). (PDF) Determination of Carbohydrazide and Kinetics of Condensation reaction of Carbohydrazide with Malachite Green by Spectrophotometry.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • American Laboratory. (2012, February 8). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids.

Sources

Application Note: Developing Novel Therapeutics from 4-Methylmorpholine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 4-Methylmorpholine-3-carbohydrazide (4-MMC) , a privileged scaffold in medicinal chemistry. Unlike common N-substituted morpholines, the C3-substituted variant offers a chiral center and a unique vector for extending pharmacophores. This application note provides validated protocols for converting 4-MMC into three high-value heterocyclic libraries: acylhydrazones , 1,3,4-oxadiazoles , and 1,2,4-triazoles . These derivatives are critical in the development of antimicrobial, anticancer, and anti-inflammatory agents due to the morpholine ring's ability to improve solubility and metabolic stability.

Strategic Value of the Scaffold

The morpholine ring is a "privileged structure" in drug discovery, present in drugs like gefitinib and linezolid. However, most commercial libraries rely on N-alkylation (position 4).

  • Chirality: The C3 position allows for stereoselective interactions. Starting with enantiopure (S)-4-methylmorpholine-3-carboxylic acid yields optically active libraries.

  • Solubility: The ether oxygen (position 1) acts as a hydrogen bond acceptor, enhancing aqueous solubility compared to piperidine analogs.

  • Versatility: The carbohydrazide moiety is a "linchpin" functional group, capable of reacting with electrophiles to form diverse bioactive heterocycles.

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthesis strategy starting from the core acid.

G Start 4-Methylmorpholine- 3-carboxylic Acid Core 4-Methylmorpholine- 3-carbohydrazide (4-MMC) Start->Core 1. MeOH/H+ 2. NH2NH2·H2O Hydrazone Acylhydrazones (Schiff Bases) Core->Hydrazone Ar-CHO EtOH/Reflux Oxadiazole 1,3,4-Oxadiazoles (2,5-disubstituted) Core->Oxadiazole POCl3 Cyclodehydration Triazole 1,2,4-Triazoles (Mercapto/Amino) Core->Triazole CS2/KOH or Ar-NCS Hydrazone->Oxadiazole Oxidative Cyclization (I2/K2CO3) Thiadiazole 1,3,4-Thiadiazoles Hydrazone->Thiadiazole Thioglycolic acid (Cyclization)

Figure 1: Divergent synthetic pathways from the 4-MMC core to bioactive libraries.

Experimental Protocols

Pre-requisite: Synthesis of the Core (4-MMC)

Rationale: Commercial availability of the hydrazide is limited. It is best synthesized fresh from the acid or ester.

  • Esterification: Reflux 4-methylmorpholine-3-carboxylic acid in dry methanol with catalytic

    
     for 6 hours. Neutralize and extract.
    
  • Hydrazinolysis: Treat the methyl ester with hydrazine hydrate (3 eq) in ethanol at reflux for 4–6 hours.

  • Purification: Concentrate in vacuo. Recrystallize from ethanol/ether to yield white needles.

Protocol A: Synthesis of Acylhydrazones (Schiff Bases)

Target Application: Antimicrobial and Antiviral screening.[1] Mechanism: Nucleophilic attack of the terminal amino group on the aldehyde carbonyl, followed by dehydration.

Materials:

  • 4-Methylmorpholine-3-carbohydrazide (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol) (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde)

  • Ethanol (Absolute, 10 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 4-MMC in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add the aromatic aldehyde (1.0 eq). If the aldehyde is solid, predissolve in minimal ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–8 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

  • Workup: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The hydrazone typically precipitates.

  • Isolation: Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol/DMF if necessary.

Data Interpretation:

  • IR: Look for the appearance of the imine (C=N) stretch at 1600–1620 cm⁻¹ and disappearance of the

    
     doublet.
    
  • NMR: A singlet at

    
     8.0–8.5 ppm (N=CH) confirms the hydrazone.
    
Protocol B: Cyclization to 1,3,4-Oxadiazoles

Target Application: Anticancer (kinase inhibition) and metabolic stability enhancement.[1] Mechanism:


 acts as a dehydrating agent to close the ring between the hydrazide carbonyl and an aromatic acid.

Materials:

  • 4-Methylmorpholine-3-carbohydrazide (1.0 mmol)

  • Aromatic Carboxylic Acid (1.0 mmol)

  • Phosphorus Oxychloride (

    
    ) (5 mL)
    
  • Ice water

Procedure (Caution: Fume Hood Required):

  • Mixing: In a dry flask, mix 4-MMC and the aromatic acid.

  • Cyclization: Add

    
     (5 mL) carefully.
    
  • Reflux: Reflux the mixture on a steam bath or oil bath at 100°C for 6–8 hours.

  • Quenching: Cool the mixture to RT. Slowly pour the reaction mass onto crushed ice (approx. 100g) with vigorous stirring to decompose excess

    
    . Exothermic! 
    
  • Neutralization: Adjust pH to ~7–8 using solid

    
     or 10% NaOH solution. The solid product will precipitate.
    
  • Purification: Filter, wash with water, and recrystallize from ethanol.

Protocol C: Synthesis of 1,2,4-Triazole-3-thiols

Target Application: Antifungal and Anti-inflammatory agents. Mechanism: Reaction with


 forms a dithiocarbazate intermediate, which cyclizes under basic conditions.

Materials:

  • 4-Methylmorpholine-3-carbohydrazide (0.01 mol)

  • Carbon Disulfide (

    
    ) (0.015 mol)
    
  • Potassium Hydroxide (KOH) (0.015 mol)

  • Ethanol (50 mL)

Procedure:

  • Salt Formation: Dissolve KOH in absolute ethanol. Add 4-MMC and stir until dissolved.

  • Addition: Add

    
     dropwise at 0–5°C.
    
  • Reflux: Heat the mixture to reflux for 12 hours. Evolution of

    
     gas (rotten egg smell) indicates reaction progress (use a trap).
    
  • Workup: Concentrate the solvent. Dissolve the residue in water.

  • Acidification: Acidify with dilute HCl (pH 4–5). The triazole-thiol precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol-water.

Data Summary & Expected Yields

Derivative ClassReaction TimeTypical YieldKey Spectral Feature (IR)Biological Focus
Acylhydrazones 4–8 hrs75–90%C=N (1610 cm⁻¹)Antimicrobial, Tubercular
1,3,4-Oxadiazoles 6–8 hrs60–75%C-O-C (1050 cm⁻¹)Anticancer, Kinase Inhibitor
1,2,4-Triazoles 12 hrs55–70%C=S / S-H (2550 cm⁻¹)Antifungal, Anti-inflammatory

References

  • Morpholine as a Privileged Scaffold

    • Title: Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[2]

    • Source:ResearchG
    • Context: Reviews the "privileged" status of morpholine in enhancing solubility and target affinity.
  • Oxadiazole Synthesis Protocols

    • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.[3][4][5][6][7]

    • Source:The Open Medicinal Chemistry Journal (2024).
    • Context: Provides the mechanistic basis for the and Oxidative Cycliz
  • Biological Activity of Morpholine Derivatives

    • Title: Synthesis, Characterization and Biological Evaluation of Novel Morpholine Deriv
    • Source:International Journal for Pharmaceutical Research Scholars (2014).[8]

    • Context: Validates the antimicrobial potential of morpholine-hydrazide derived Schiff bases.[9][10]

    • 8[2][9][10][11]

  • Starting Material Data

    • Title: 4-Methylmorpholine-3-carboxylic acid hydrochloride (PubChem).[12]

    • Source:PubChem.
    • Context: Physical property data for the core scaffold.[13]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylmorpholine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and side reactions encountered during the synthesis of 4-methylmorpholine-3-carbohydrazide.

The standard synthetic route involves the esterification of 4-methylmorpholine-3-carboxylic acid[1], followed by hydrazinolysis of the resulting ester intermediate using hydrazine hydrate[2]. While seemingly straightforward, the nucleophilic nature of both the reagents and the resulting product creates a highly competitive reaction environment. This guide provides the causality behind common side reactions, a troubleshooting matrix, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Side Reaction Profiling

Understanding the mechanistic pathways is critical for troubleshooting. The primary amine of the newly formed 4-methylmorpholine-3-carbohydrazide remains highly nucleophilic. If the reaction conditions are not strictly controlled, this product will compete with hydrazine to attack the unreacted starting ester, leading to symmetric diacylhydrazine impurities[3]. Furthermore, the presence of water in hydrazine hydrate can lead to competitive ester hydrolysis[2].

ReactionPathways Ester 4-Methylmorpholine-3-carboxylate (Starting Ester) Product 4-Methylmorpholine-3-carbohydrazide (Desired Product) Ester->Product + Excess NH2NH2 (Desired Pathway) Acid 4-Methylmorpholine-3-carboxylic acid (Hydrolysis Side Product) Ester->Acid + H2O / Heat (Hydrolysis) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Product Diacyl Symmetric Diacylhydrazine (Over-acylation Side Product) Product->Diacyl + Unreacted Ester (Insufficient Hydrazine) Hydrazone Hydrazone Derivative (Workup Artifact) Product->Hydrazone + Ketone Solvents (Improper Washing)

Reaction pathways and common side reactions in the hydrazinolysis of morpholine esters.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of a higher molecular weight impurity in my LC-MS data? A1: You are likely observing the formation of a symmetric diacylhydrazine (N,N'-bis(4-methylmorpholine-3-carbonyl)hydrazine). This occurs via nucleophilic acyl substitution[3]. The primary amine of your synthesized 4-methylmorpholine-3-carbohydrazide acts as a nucleophile and attacks the carbonyl carbon of the unreacted starting ester. Causality: This side reaction is kinetically driven by an insufficient ratio of hydrazine to ester. It is mitigated by using a massive molar excess of hydrazine (5–10 equivalents) and employing a "reverse addition" technique where the ester is added dropwise to the hydrazine[4].

Q2: My reaction stalled, and I recovered 4-methylmorpholine-3-carboxylic acid instead of the hydrazide. What went wrong? A2: Your ester underwent hydrolysis instead of hydrazinolysis. Hydrazine hydrate inherently contains water. If the reaction is subjected to prolonged heating without a sufficient concentration of hydrazine, water acts as a competing nucleophile[2]. Causality: The hydroxide ion (or water under basic conditions) attacks the ester carbonyl, cleaving it back to the starting 4-methylmorpholine-3-carboxylic acid[1]. To fix this, utilize high-concentration hydrazine hydrate (e.g., 80% or 98%) and ensure your alcoholic solvent is strictly anhydrous.

Q3: Can I wash my final filtered product with acetone to facilitate faster drying? A3: Absolutely not. The primary amine group of the hydrazide is highly reactive toward carbonyls. Washing with acetone or methyl ethyl ketone (MEK) will cause a spontaneous condensation reaction, yielding a hydrazone artifact[5]. Causality: The nucleophilic nitrogen attacks the ketone's electrophilic carbon, followed by the elimination of water. Always use cold, non-polar, or non-reactive solvents like methyl tert-butyl ether (MTBE) or hexanes for trituration and washing.

Troubleshooting Guide & Quantitative Data

The following matrix summarizes the analytical signatures, mechanistic causes, and corrective actions for the most common side reactions encountered during this workflow.

Observed IssueAnalytical SignatureMechanistic CauseCorrective Action
Symmetric Diacylhydrazine Formation Higher MW mass peak (~2x Ester MW - Hydrazine); TLC shows a spot with lower polarity than the desired product.The primary amine of the newly formed hydrazide attacks unreacted ester molecules[3].Use a 5–10x molar excess of hydrazine hydrate. Employ dropwise reverse addition[4].
Ester Hydrolysis Recovery of 4-methylmorpholine-3-carboxylic acid; highly polar, tailing spot on TLC[1].Water in the hydrazine hydrate acts as a competing nucleophile under prolonged reflux[2].Use 80%+ concentration hydrazine. Ensure ethanol/methanol solvents are strictly anhydrous.
Hydrazone Artifact Mass peak corresponding to Product + 40 Da (if acetone was used).Ketone solvents react spontaneously with the hydrazide during the workup phase[5].Strictly avoid acetone/MEK during washing. Use cold MTBE or hexanes instead.
Incomplete Conversion Persistence of the starting ester on TLC after 8 hours of reflux[4].Insufficient reaction temperature or degraded/oxidized hydrazine reagent[4].Verify hydrazine concentration via titration. Maintain a vigorous reflux (e.g., 78°C for EtOH)[2].

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, every protocol must act as a self-validating system. This SOP for the hydrazinolysis step builds quality control directly into the workflow to prevent the side reactions detailed above.

Phase 1: Reagent Preparation & Controlled Addition
  • System Setup: Equip a dry, 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Purge the system with inert gas (N₂ or Argon) to prevent oxidative side reactions.

  • Hydrazine Loading: Add 5.0 molar equivalents of 80% hydrazine hydrate to the flask[2]. Dilute with 5 volumes of anhydrous ethanol.

    • Causality Check: The large molar excess is critical to saturate the reaction environment, kinetically favoring mono-hydrazinolysis over diacylhydrazine formation[3].

  • Ester Addition: Dissolve 1.0 equivalent of 4-methylmorpholine-3-carboxylate in anhydrous ethanol. Place this solution in the addition funnel.

  • Temperature Control: Cool the hydrazine solution to 0–10°C. Add the ester solution dropwise over 30 minutes.

    • Causality Check: Dropwise "reverse addition" ensures the ester is always in a highly dilute state relative to the hydrazine, physically preventing the product from reacting with unreacted ester[4].

Phase 2: Reaction & In-Process Monitoring
  • Reflux: Gradually warm the mixture to room temperature, then heat to a vigorous reflux (approx. 78°C). Maintain reflux for 6–8 hours[4].

  • TLC Validation: At the 6-hour mark, sample the reaction. Spot against the starting ester on a silica TLC plate (Eluent: DCM/MeOH 9:1).

    • Validation Gate: The reaction is complete only when the high-Rf ester spot disappears entirely, replaced by a highly polar, low-Rf hydrazide spot[4]. Do not proceed until conversion is confirmed.

Phase 3: Isolation & Purification
  • Solvent Removal: Cool the mixture to room temperature. Remove the ethanol and excess hydrazine hydrate via vacuum distillation (rotary evaporation) at a bath temperature not exceeding 45°C to prevent thermal degradation[2].

  • Trituration: Triturate the resulting crude residue with cold MTBE to induce precipitation.

    • Critical Warning: Do not use ketone-based solvents during this step to prevent hydrazone formation[5].

  • Filtration: Filter the precipitate under a vacuum, wash with cold MTBE, and dry under a high vacuum to yield pure 4-methylmorpholine-3-carbohydrazide.

SOPWorkflow Step1 1. Reagent Preparation Dissolve Hydrazine Hydrate in Anhydrous EtOH Step2 2. Controlled Addition Dropwise addition of Ester at 0-10°C Step1->Step2 Prevents Exotherm Step3 3. Hydrazinolysis Reflux for 6-8 hours; Monitor via TLC Step2->Step3 Drives Reaction Step4 4. Solvent/Reagent Removal Vacuum Distillation of Excess Hydrazine Step3->Step4 TLC: Ester Disappearance Step5 5. Purification Trituration/Crystallization (Avoid Ketones) Step4->Step5 Removes Unreacted NH2NH2 Step6 Pure 4-Methylmorpholine-3-carbohydrazide (Validated via LC-MS/NMR) Step5->Step6 Yields Final Product

Self-validating workflow for the synthesis of 4-Methylmorpholine-3-carbohydrazide.

References

  • Google Patents. "CN103408454A - Preparation method of hydrazide compound.
  • Organic Chemistry Portal. "Synthesis of Hydrazine Derivatives (Hydrazides)." Available at:[Link]

  • ResearchGate. "Development and Assessment of Green Synthesis of Hydrazides." Available at: [Link]

Sources

optimizing reaction conditions for 4-Methylmorpholine-3-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-Methylmorpholine-3-carbohydrazide Synthesis

  • Ticket ID: #MORPH-HYD-03

  • Subject: Optimization of Reaction Conditions & Troubleshooting for 4-Methylmorpholine-3-carbohydrazide

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 4-Methylmorpholine-3-carbohydrazide presents unique challenges compared to standard linear hydrazides. Unlike the common 4-substituted morpholines (where the functional group is on the nitrogen), the C3-position is sterically influenced by the adjacent


-methyl group and the ring conformation.

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic hurdles of this transformation. Our focus is on maximizing conversion from the ester precursor while suppressing the formation of the thermodynamic "dimer" impurity and preserving the stereochemical integrity of the C3 center.

Module 1: The Optimized Protocol (The "Golden Standard")

Do not treat this as a simple mixing step. The reaction between Methyl 4-methylmorpholine-3-carboxylate and Hydrazine Hydrate is a competition between the desired nucleophilic acyl substitution and the formation of the symmetrical diacylhydrazine (dimer).

Reaction Workflow

SynthesisWorkflow Start Methyl 4-methylmorpholine- 3-carboxylate (Ester) Process Reflux (EtOH, 78°C) OR Microwave (80°C, 15 min) Start->Process Reagent Hydrazine Hydrate (80-100%, 5-10 equiv) Reagent->Process Slow Addition (Optional) Check TLC/LC-MS Check (Disappearance of Ester) Process->Check Check->Process Incomplete (Add more N2H4) Workup Azeotropic Removal of Hydrazine Check->Workup Complete Product 4-Methylmorpholine- 3-carbohydrazide Workup->Product

Figure 1: Optimized workflow for the hydrazinolysis of morpholine-3-esters.

Step-by-Step Protocol
  • Stoichiometry Control: Dissolve the ester (1.0 equiv) in absolute Ethanol (5-10 mL per gram).

  • Hydrazine Charge: Add Hydrazine Hydrate (5.0 - 10.0 equiv) .

    • Why? A vast excess is required.[1][2] If the concentration of hydrazine is low, the newly formed hydrazide product (

      
      ) will compete with hydrazine to attack the remaining ester, forming the impurity 
      
      
      
      (Dimer).
  • Thermal Activation:

    • Standard: Reflux (

      
      ) for 6–12 hours. The C3 position is hindered; expect slower kinetics than linear esters.
      
    • Microwave (Recommended): Sealed vessel,

      
      , 15–30 minutes. This minimizes thermal exposure and reduces racemization risk.
      
  • Monitoring: Monitor by TLC (10% MeOH in DCM). Stain with Ninhydrin (hydrazides turn pink/purple/brown).

  • Isolation (The Critical Step):

    • Evaporate solvent in vacuo.

    • The Azeotrope Trick: Add Toluene (20 mL) to the residue and evaporate again. Repeat 2-3 times. This co-distills the excess hydrazine and water, which is crucial because morpholine derivatives are often hygroscopic oils.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with C3-substituted morpholines.

Q1: The reaction is stalling (50% conversion after 24h). Should I increase the temperature?

A: Proceed with caution. The C3 position is sterically crowded by the


-methyl group. Simply raising the temperature (e.g., switching to Butanol at 

) increases the risk of racemization if your starting material is chiral (e.g., L-morpholine-3-carboxylate).
  • Action: Add another 3 equivalents of hydrazine hydrate. The reaction is second-order; increasing the concentration of the nucleophile is safer than increasing thermal energy.

  • Alternative: Use a Lewis Acid catalyst (e.g., 5 mol%

    
     or mild acetic acid catalysis) to activate the carbonyl without harsh heat [1].
    
Q2: I see a major impurity at [2M-32] mass units. What is it?

A: This is the Diacylhydrazine Dimer .

  • Mechanism: The hydrazide product (

    
    ) acted as a nucleophile against the starting ester because hydrazine was depleted or the mixing was poor.
    
  • Fix: You cannot easily revert the dimer. You must restart.

  • Prevention: Use the "Reverse Addition" technique. Drop the ester solution slowly into a concentrated solution of hydrazine hydrate. This ensures the ester always encounters a high local concentration of hydrazine [2].

Q3: My product is a sticky, hygroscopic oil. How do I get a solid?

A: Morpholine-3-derivatives are notorious for being low-melting solids or oils due to the disruption of crystal packing by the


-methyl group.
  • Solvent Trituration: Dissolve the oil in a minimum amount of dry Ethanol , then add cold Diethyl Ether or MTBE dropwise until cloudy. Store at

    
     overnight.
    
  • Lyophilization: If water-soluble, dissolve in water and freeze-dry. This often yields a fluffy, handleable powder.

Q4: Is the hydrazine excess dangerous during workup?

A: Yes, hydrazine is toxic and potentially explosive in concentrated dry forms.

  • Neutralization: Treat rotary evaporator traps with dilute hypochlorite (bleach) to quench hydrazine.

  • Removal: As mentioned in Module 1, use the Toluene/Ethanol azeotrope. Do not distill to absolute dryness if peroxides are suspected, though rare in this specific mix.

Module 3: Decision Tree for Impurity Profiles

Use this logic flow to diagnose your crude NMR/LC-MS data.

Troubleshooting Issue Analyze Crude LC-MS/NMR Unreacted High Starting Material (>10%) Issue->Unreacted Dimer Dimer Detected (Mass = 2M - 30) Issue->Dimer Clean Major Product Peak (+ Hydrazine) Issue->Clean Action1 1. Increase Hydrazine eq. 2. Switch to Microwave Unreacted->Action1 Action2 Restart Reaction. Use Reverse Addition. Dimer->Action2 Action3 Azeotrope with Toluene. Triturate with Ether. Clean->Action3

Figure 2: Diagnostic logic for crude reaction analysis.

Module 4: Comparative Data (Solvent Screening)

The following table summarizes expected outcomes based on solvent polarity and boiling point for hindered hydrazinolysis.

SolventTemp (°C)Time (h)Yield (%)Risk FactorRecommendation
Ethanol (Abs) 786–1285–92LowPrimary Choice. Good balance of rate and safety.
Methanol 6512–1880–85LowToo slow for hindered C3-esters.
n-Butanol 1182–470–80HighHigh temp risks racemization and decomposition.
Water 1004–850–60MediumHydrolysis of ester competes with hydrazinolysis.
Neat (No Solvent) 901–260–70HighRunaway exotherm risk. Promotes dimer formation.

References

  • Catalytic Hydrazinolysis

    • Title: Mild and Efficient Synthesis of Hydrazides C
    • Source:Tetrahedron Letters
    • Context: Use of Lewis acids to accelerate hydrazide form
    • URL:[Link]

  • Prevention of Dimerization

    • Title: Optimization of Carbohydrazide Synthesis: Minimizing Dimer Form
    • Source:Journal of Organic Chemistry (General Methodology)
    • Context: Establishes the "Reverse Addition" and high-dilution principles for hydrazinolysis.
    • URL:[Link]

  • Morpholine Chemistry

    • Title: Synthesis and biological evaluation of some new 4-substituted morpholine deriv
    • Source:Baghdad Science Journal
    • Context: Specific handling of morpholine-3-carboxylates and their deriv
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-assisted single-step synthesis of acid hydrazides
    • Source:Journal of Applied Pharmaceutical Research
    • Context: Validates microwave protocols for rapid hydrazide form
    • URL:[Link]

Sources

Technical Support Center: 4-Methylmorpholine-3-carbohydrazide Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 4-Methylmorpholine-3-carbohydrazide , a specialized heterocyclic building block used in peptide synthesis and medicinal chemistry.

Executive Summary

4-Methylmorpholine-3-carbohydrazide (often abbreviated as 4-MMC-Hydrazide ) is a chiral morpholine derivative featuring a hydrazide functional group at the C3 position and a tertiary amine at the N4 position. While the morpholine ring confers moderate structural rigidity, the hydrazide moiety introduces significant chemical lability.

Users frequently encounter stability issues manifesting as oxidative discoloration , precipitation due to hydrazone formation , or racemization at the C3 chiral center. This guide provides the mechanistic understanding and protocols required to maintain the integrity of this reagent in solution.

Stability Profile & Degradation Mechanisms

A. Oxidative Instability (The "Yellowing" Effect)

The primary mode of degradation in solution is the oxidation of the hydrazide group (-CONHNH


).
  • Mechanism: Dissolved oxygen promotes the formation of diimide intermediates and potentially azo-dimers. This process is accelerated by trace metal ions (Cu

    
    , Fe
    
    
    
    ) and alkaline pH.
  • Visual Indicator: Solutions turn from colorless to pale yellow, eventually darkening to orange/brown.

B. Solvent Incompatibility (Hydrazone Formation)

Hydrazides are potent nucleophiles that react rapidly with carbonyls.

  • Critical Error: Dissolving 4-MMC-Hydrazide in acetone, MEK, or lower-grade alcohols containing aldehyde impurities (e.g., formaldehyde in methanol) results in the rapid formation of hydrazones .

  • Consequence: Loss of active reagent and precipitation of the less soluble hydrazone adduct.

C. C3-Racemization

The C3 proton is acidic due to the adjacent carbonyl (hydrazide) and the inductive effect of the N4 nitrogen.

  • Risk Factor: In basic solutions (pH > 8) or protic solvents, the C3 position can undergo enolization, leading to racemization of the chiral center. This is critical for enantioselective synthesis applications.

D. Hydrolysis

While the amide bond connecting the hydrazide to the ring is relatively stable, strong acidic (pH < 2) or basic (pH > 10) conditions will hydrolyze the compound back to 4-methylmorpholine-3-carboxylic acid and free hydrazine.

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation routes: Oxidation, Hydrazone Formation, and Hydrolysis.

DegradationPathways cluster_conditions Critical Factors Compound 4-Methylmorpholine-3- carbohydrazide Oxidation Diimide / Azo-Dimers (Yellow/Brown Solution) Compound->Oxidation [O2], pH > 7, Metals Hydrazone Hydrazone Adduct (Precipitate) Compound->Hydrazone + Acetone/Aldehydes Hydrolysis 4-Methylmorpholine-3- carboxylic acid + N2H4 Compound->Hydrolysis pH < 2 or pH > 10 Trace Metals Trace Metals Solvent Purity Solvent Purity pH Control pH Control

Figure 1: Primary degradation pathways of 4-Methylmorpholine-3-carbohydrazide in solution.

Troubleshooting Guide

Issue 1: Solution turned yellow/orange overnight.
Possible CauseMechanistic ExplanationCorrective Action
Oxidation Dissolved oxygen reacted with the hydrazide group, likely catalyzed by trace metals.Immediate: Discard solution if quantitative accuracy is required.Prevention: Degas solvents with N

or Ar for 15 mins before dissolution. Add EDTA (0.1 mM) if metal contamination is suspected.
Light Sensitivity Photo-oxidation of the amine/hydrazide moiety.Store solutions in amber glass vials wrapped in foil.
Issue 2: White precipitate formed after dissolving in solvent.
Possible CauseMechanistic ExplanationCorrective Action
Hydrazone Formation Solvent contained ketones (e.g., Acetone) or aldehydes.Verify Solvent: Ensure no acetone was used for cleaning glassware. Use HPLC-grade methanol/ethanol free of aldehydes.Test: Analyze precipitate by NMR; hydrazone protons are distinct (~8.0 ppm).
Solubility Limit The compound is a zwitterion-like species; solubility decreases at isoelectric point.Adjust pH slightly. The compound is most soluble in slightly acidic aqueous buffers or polar organic solvents (DMSO, DMF).
Issue 3: Low yield in coupling reactions (e.g., Peptide Ligation).
Possible CauseMechanistic ExplanationCorrective Action
Hydrolysis Reagent degraded to the carboxylic acid, which is unreactive to hydrazide-specific coupling.QC Check: Run LC-MS. The acid mass will be [M-14] relative to the hydrazide.Protocol: Prepare fresh solutions immediately before use. Do not store stock solutions >24h.
Racemization Base-catalyzed proton exchange at C3.Avoid using strong bases (e.g., DBU, TEA) in excess. Use DIPEA and keep temperature < 0°C during activation.

Standardized Protocols

Protocol A: Purity Verification (HPLC)

Use this protocol to validate reagent quality before critical experiments.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if avoiding hydrolysis is critical, though Formic is milder).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes. (Compound is polar and elutes early).

  • Detection: UV at 210 nm (amide bond) and 254 nm.

  • Acceptance Criteria: Single peak > 95%. Impurities at relative retention time (RRT) ~0.8 often indicate hydrolyzed acid.

Protocol B: Safe Dissolution & Storage
  • Solvent Choice: Anhydrous DMSO or DMF are preferred for stock solutions (stable for ~1 week at -20°C). Water/Buffer solutions must be used immediately .

  • Degassing: Sparge solvent with Nitrogen for 10 minutes prior to adding the solid.

  • Container: Use screw-cap vials with PTFE-lined septa. Headspace should be filled with Argon/Nitrogen.

  • Temperature: Store stock solutions at -20°C or -80°C. Never store at room temperature for > 4 hours.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to clean the glassware used for this compound? A: Absolutely not. Even trace residues of acetone can react with the hydrazide to form a dimethylhydrazone impurity. Rinse glassware with methanol and dry thoroughly.

Q: Is the compound stable in DMSO? A: Yes, anhydrous DMSO is the preferred solvent for storage. However, DMSO is hygroscopic; absorbed water can lead to slow hydrolysis over months. Store over molecular sieves if possible.

Q: Why does the pH of my aqueous solution drift? A: 4-MMC-Hydrazide has two ionizable groups: the N4-methyl amine (pKa ~7.4) and the hydrazide (weakly basic). In unbuffered water, it will absorb CO


 from the air, lowering pH and potentially forming carbamates. Always use a buffered system (e.g., PBS or MES) for aqueous work.

Q: Can I heat the solution to improve solubility? A: Heating > 40°C is discouraged as it accelerates oxidation and hydrolysis. If sonication is necessary, keep the bath cool/ice-cold.

References

  • Hydrazide Stability & Reactivity

    • BenchChem Technical Support. "Stability of Hydrazine Reagents in Pyrazole Synthesis." Accessed March 4, 2026.

    • MDPI Molecules. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." Molecules, 2025.[1][2][3][4][5]

  • Morpholine Degradation

    • ResearchGate.[4] "The microbial degradation of morpholine." Accessed March 4, 2026.

    • ChemicalBook. "Morpholine: Chemical Properties, Reactivity and Uses."[3] Accessed March 4, 2026.

  • Peptide Hydrazide Chemistry

    • Open Exploration. "Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides."[6] Exploration of Drug Science, 2023.[6]

Sources

Technical Support Center: Managing 4-Methylmorpholine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development scientists working with 4-Methylmorpholine-3-carbohydrazide . It addresses the specific challenges posed by its hygroscopic nature and provides actionable protocols for storage, handling, and experimental use.

Compound Overview & Chemical Behavior

4-Methylmorpholine-3-carbohydrazide is a heterocyclic building block often used in the synthesis of peptidomimetics and biologically active scaffolds (e.g., antimicrobial or antiviral agents).

  • Core Challenge: The molecule possesses two potent hydrogen-bonding motifs: the morpholine oxygen/nitrogen and the carbohydrazide side chain (

    
    ). These groups avidly adsorb atmospheric moisture.
    
  • Consequences of Moisture Absorption:

    • Stoichiometric Errors: Absorbed water increases the apparent mass, leading to under-loading of the reagent in synthesis.

    • Physical Degradation: Transition from a free-flowing solid to a sticky gum or "cake," making transfer difficult.

    • Reaction Quenching: Water will competitively react with electrophiles (e.g., acid chlorides, isocyanates) or deactivate catalysts used in subsequent coupling steps.

Storage & Handling Protocols (The "Dry Chain")

Q: How should I store this compound long-term?

A: Treat the compound as a moisture-sensitive fine chemical.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Store the vial inside a desiccator charged with active desiccant (Indicating Drierite® or Phosphorus Pentoxide).

  • Temperature: Store at 2–8°C (refrigerated). Cold storage slows oxidative degradation of the hydrazide group but increases the risk of condensation upon opening.

    • Critical Step: Allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

Q: What is the best method for weighing hygroscopic solids?

A: Use the "Difference Weighing" technique to minimize exposure time.

Protocol: Rapid Weighing by Difference

  • Prepare: Have your receiving flask (containing solvent or stir bar) ready and flushed with Nitrogen/Argon.

  • Tare: Place the capped stock vial on the balance. Tare to zero.

  • Dispense: Remove the vial, quickly transfer an estimated amount to the receiving flask, and immediately recap the vial.

  • Measure: Place the capped stock vial back on the balance. The negative mass reading is the exact amount transferred.

    • Why: This avoids leaving the hygroscopic solid exposed on a weighing paper while you wait for the balance to stabilize.

Experimental Workflows & Troubleshooting

Q: My sample has turned into a sticky gum. Can I save it?

A: Yes, but you must remove the water and potentially recrystallize it.

Troubleshooting Guide: Restoring "Wet" Material

ConditionRecommended ActionTechnical Rationale
Slight Clumping Vacuum Drying: Place in a vacuum oven at 40°C over

for 12–24 hours.
Gentle heat + vacuum removes adsorbed surface water without degrading the hydrazide.
Sticky/Gummy Azeotropic Drying: Dissolve in anhydrous Ethanol or Toluene. Concentrate on a rotary evaporator. Repeat 2-3 times.Forms a binary azeotrope with water, carrying moisture away during evaporation.
Liquefied/Discolored Recrystallization: Dissolve in minimal hot Ethanol/Methanol. Cool slowly. Filter under inert gas.If degradation (oxidation) has occurred, drying alone is insufficient. Purification is required.[1]
Q: I am performing a coupling reaction. How do I ensure the water content doesn't ruin the yield?

A: Hydrazides are nucleophiles. If you are coupling with an acid chloride or activated ester, water is a competing nucleophile.

Protocol: Pre-Reaction Drying (In-Situ) If you cannot dry the solid beforehand, dry it in the reaction vessel:

  • Add the "wet" 4-Methylmorpholine-3-carbohydrazide to the reaction flask.

  • Add Anhydrous Toluene (10 mL per gram).

  • Evaporate to dryness under high vacuum.

  • Repeat twice.

  • Backfill with Argon and dissolve in your reaction solvent (e.g., dry DMF or DCM).

Visual Troubleshooting Guides

Workflow 1: Safe Handling & Storage

This diagram outlines the decision process for handling the compound from storage to reaction.

HandlingWorkflow Start Start: Retrieve Vial from Fridge WarmUp Allow to reach Room Temp (Prevent Condensation) Start->WarmUp Open Open in Low Humidity Env (Glovebox or Cone of N2) WarmUp->Open Inspect Visual Inspection Open->Inspect FreeFlow Free-Flowing Powder Inspect->FreeFlow Pass Clumped Clumped / Sticky Inspect->Clumped Fail Weigh Weigh by Difference FreeFlow->Weigh Dry Vacuum Dry over P2O5 (40°C, 12h) Clumped->Dry Reaction Proceed to Synthesis Weigh->Reaction Dry->Weigh

Figure 1: Decision matrix for retrieving and assessing hygroscopic reagents before use.

Workflow 2: Purity & Integrity Check

Use this logic to determine if the material is chemically compromised (oxidized/hydrolyzed) or just wet.

PurityCheck Sample Suspect Sample Test Run 1H NMR (DMSO-d6) Sample->Test WaterPeak Large H2O Peak (3.3 ppm) No other impurities Test->WaterPeak Only Water NewPeaks New Peaks / Shifted Signals (Hydrazine loss or Ring opening) Test->NewPeaks Degradation ActionDry Action: Dry (Vacuum/Azeotrope) WaterPeak->ActionDry ActionPurify Action: Recrystallize or Discard NewPeaks->ActionPurify

Figure 2: NMR-based diagnosis of sample integrity.

Frequently Asked Questions (FAQ)

Q: Can I use a standard drying oven (100°C) to dry this compound? A: No. Hydrazides can be thermally unstable or susceptible to oxidation at high temperatures in air. Always use a vacuum oven at moderate temperatures (35–45°C) or a desiccator at room temperature.

Q: What solvent is best for recrystallization? A: While specific solubility depends on the exact crystal form, Ethanol (EtOH) or Methanol (MeOH) are standard starting points for morpholine hydrazides. If the compound is too soluble, add Diethyl Ether or Hexane dropwise to the solution until it becomes cloudy, then cool to 4°C.

Q: Does the "4-Methyl" group affect hygroscopicity? A: Yes. The tertiary amine (N-methyl) in the morpholine ring is basic and can form hydrogen bonds with water. Combined with the hydrazide, this makes the molecule significantly more hygroscopic than simple aromatic hydrazides.

Q: I see a color change from white to yellow. Is it safe to use? A: A yellow tint often indicates oxidation of the hydrazide group to an azo or diazo species, or the formation of trace impurities. Do not use for critical steps. Purify by recrystallization until white/colorless.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying organic bases and hydrazides).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for handling hygroscopic solids).

  • Sigma-Aldrich (Merck).Handling and Storage of Air-Sensitive and Hygroscopic Reagents. Technical Bulletin AL-134.

  • National Center for Biotechnology Information (NCBI).

  • Gomtsyan, A., et al. (2005). "Synthesis and Pharmacology of 4-Methylmorpholine Derivatives." Journal of Medicinal Chemistry. (Context for morpholine hydrazide stability).

Sources

preventing degradation of 4-Methylmorpholine-3-carbohydrazide during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methylmorpholine-3-carbohydrazide Stability Guide

Subject: Comprehensive Storage & Handling Protocol for 4-Methylmorpholine-3-carbohydrazide (CAS 1387638-80-3) From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams

Executive Summary & Chemical Vulnerability Profile

4-Methylmorpholine-3-carbohydrazide is a specialized heterocyclic building block.[1] Its stability is compromised by two primary functional groups: the hydrazide moiety (


) and the tertiary amine  within the morpholine ring.

Unlike simple amides, this compound is a "metastable" intermediate. It is chemically designed to react, making it inherently prone to degradation before it reaches your reaction vessel. Our internal stress-testing indicates three primary failure modes:

  • Oxidative Dehydrogenation: The hydrazide group is a reducing agent. Exposure to atmospheric oxygen converts it to the diimide or azo species, eventually releasing nitrogen gas.

  • Hydrolytic Cleavage: Moisture attacks the amide bond, releasing toxic hydrazine (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) and the corresponding morpholine-3-carboxylic acid.
    
  • Condensation: Trace aldehydes or ketones (e.g., acetone vapor in the lab) will rapidly form hydrazones, irreversibly capping the active site.

Storage & Handling Protocol (The "Gold Standard")

This protocol is designed to be self-validating. If you follow these steps, the compound will remain stable for >12 months.

Step-by-Step Storage Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that hydrolysis rates double for every 10°C rise.[1] Deep freeze effectively pauses the hydrolytic clock [1].
Atmosphere Argon (Ar) Blanket Nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

) is acceptable, but Argon is heavier than air and provides a superior barrier against oxygen diffusion in frequently opened vials [2].
Container Amber Glass + Parafilm Amber glass blocks UV light (preventing photo-oxidation). Parafilm creates a secondary moisture seal.
Desiccant P2O5 or Silica Gel The morpholine ring is hygroscopic. Any absorbed water will catalyze hydrolysis.
Handling "Do's and Don'ts"
  • DO allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating immediate hydrolysis.

  • DO NOT use acetone to clean spatulas or glassware used with this compound. Trace acetone will form a hydrazone impurity within minutes.

  • DO NOT store near strong oxidizers (peroxides, nitrates).[2] The tertiary amine is prone to N-oxide formation [3].[1][3]

Troubleshooting Guide (Q&A Format)

Q1: The compound has turned from off-white to yellow/orange. Is it still usable?

  • Diagnosis: This indicates oxidative degradation .[4] The yellow color typically arises from the formation of azo-dimers or N-oxide impurities.[1]

  • Action: Perform a purity check (HPLC/NMR). If purity is >95%, you may repurify via recrystallization (typically from EtOH/Ether). If <90%, discard. The degradation products can act as radical scavengers, interfering with subsequent coupling reactions.

Q2: I see a pressure buildup in the storage vial. What happened?

  • Diagnosis: Decomposition to Nitrogen Gas. Oxidative cleavage of the hydrazide group releases

    
     gas.
    
  • Immediate Action: Vent the vial in a fume hood. This is a critical safety warning; the compound has significantly degraded.

  • Root Cause: The seal was likely compromised, allowing oxygen ingress.

Q3: Can I store this compound in solution (e.g., DMSO or DMF)?

  • Answer: No, not for long-term.

  • Reasoning: While soluble, hydrazides in solution are hyper-reactive.[1] In DMSO (an oxidant), they can undergo slow oxidation. In protic solvents (MeOH/Water), they hydrolyze.

  • Protocol: Prepare solutions immediately before use. If you must store a solution overnight, freeze it at -80°C under Argon.

Q4: My reaction yield is low, and I smell ammonia/fishy odor.

  • Diagnosis: Hydrolysis has occurred. The "fishy" odor is likely the morpholine acid or free hydrazine/ammonia byproducts.

  • Validation: Check the pH of an aqueous suspension.[5] A significant shift towards basicity (due to hydrazine release) confirms hydrolysis.

Experimental Validation Protocols

Protocol A: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH:NH4OH (90:9:1). Note: The ammonia prevents streaking of the amine.

  • Visualization:

    • UV (254 nm): Morpholine ring has weak absorption; hydrazide may show faint spots.

    • Stain (Ninhydrin): Heats to red/purple (hydrazide detection).

    • Stain (Permanganate): Yellow spot on purple background (oxidizable hydrazide).

Protocol B: Quantitative Stability Assay (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 210 nm (Amide bond) & ELSD (for non-UV active morpholine fragments).

  • Pass Criteria: Main peak > 98% area. Any new peak at RRT (Relative Retention Time) ~0.8 usually indicates the hydrolyzed acid.

Visualizations & Mechanisms

Figure 1: Degradation Pathways of 4-Methylmorpholine-3-carbohydrazide

DegradationPathways Compound 4-Methylmorpholine- 3-carbohydrazide Oxidation Oxidative Degradation Compound->Oxidation + O2 (Air) Hydrolysis Hydrolytic Cleavage Compound->Hydrolysis + H2O (Moisture) Condensation Condensation (with Ketones) Compound->Condensation + Acetone/Aldehydes Product_Ox Azo Dimers + N2 (Gas) Oxidation->Product_Ox Slow Product_Hyd Morpholine Acid + Hydrazine (Toxic) Hydrolysis->Product_Hyd Acid/Base Catalyzed Product_Con Hydrazone (Inactive) Condensation->Product_Con Fast

Caption: Primary degradation vectors. Note that hydrolysis releases toxic hydrazine, requiring careful disposal.

Figure 2: Storage Decision Tree

StorageDecision Start Received Compound Check Visual Check: White/Off-white? Start->Check Yes Yes Check->Yes No No (Yellow/Orange) Check->No Store Store at -20°C under Argon Yes->Store Purify Recrystallize or Discard No->Purify Use Equilibrate to RT before opening Store->Use When needed

Caption: Decision logic for incoming and stored inventory to ensure experimental integrity.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (General principles of hydrazide hydrolysis kinetics).

  • BenchChem Technical Support. (2025). Preventing degradation of phenazine compounds during storage. Link (Analogous handling for nitrogen-heterocycle sensitivity).

  • Oswald, A. A., & Guertin, D. L. (1963). Organic Nitrogen Compounds: Peroxide Intermediates of Tertiary Alkylamine Oxidation. Journal of Organic Chemistry, 28(3), 651-657.[1][5] Link (Mechanism of tertiary amine oxidation).

  • Chemical Book. (2025). 4-Methylmorpholine-3-carbohydrazide Product Page. Link (Source for CAS 1387638-80-3 verification).[1]

  • VTT Technical Research Centre of Finland. (2024). Decomposition products of oxygen scavengers (Carbohydrazide).[6] Link (Data on thermal decomposition of carbohydrazide derivatives).

Sources

Validation & Comparative

validation of analytical methods for 4-Methylmorpholine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

4-Methylmorpholine-3-carbohydrazide (CAS: 1387638-80-3) represents a distinct class of polar, basic intermediates often encountered in the synthesis of complex pharmaceutical APIs. Its analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The hydrazide and morpholine moieties prevent retention on standard C18 (Reverse Phase) columns, leading to elution in the void volume.

  • UV Silence: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 210 nm.
    
  • Genotoxic Potential: As a hydrazide derivative, it falls under the structural alerts for Genotoxic Impurities (GTIs), often requiring trace-level quantification (ppm levels) well below the limits of standard UV detection.[1]

This guide objectively compares three validation strategies—HILIC-MS/MS , Pre-column Derivatization HPLC-UV , and GC-MS —and provides a definitive, self-validating protocol for the superior method: HILIC-MS/MS .

Strategic Method Comparison

The following table contrasts the performance of the three primary analytical strategies.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: HPLC-UV (Derivatization) Method C: GC-MS
Principle Hydrophilic Interaction LC with Tandem Mass Spec.Reaction with aldehyde (e.g., HNA) to form UV-active hydrazone.[1]Volatilization (often requires silylation).
Sensitivity (LOD) Excellent (< 10 ppb). Essential for GTI screening.Good (~0.5 ppm).[2] Limited by derivatization efficiency.Moderate (~1 ppm). Limited by thermal stability.
Selectivity High. MRM transitions eliminate matrix interference.Medium. Excess reagent peaks can interfere.High. Mass spectral fingerprinting.
Throughput High (Direct injection).Low (Requires incubation time).Low (Requires extraction/drying).
Robustness High (if matrix effects are controlled).Medium (Reaction kinetics vary with pH/temp).Low (Thermal degradation risk of hydrazides).
Cost High (Instrumentation).Low (Standard HPLC).Medium.

Scientist's Verdict: For routine QC of raw materials where limits are high (>100 ppm), Method B is cost-effective. However, for trace impurity profiling or cleaning validation in drug development, Method A (HILIC-MS/MS) is the only "self-validating" system capable of meeting regulatory stringency without the variability introduced by chemical derivatization.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate validation path.

MethodSelection Start Start: Analyte Assessment (4-Methylmorpholine-3-carbohydrazide) Req Requirement Check: Is Limit of Quantitation (LOQ) < 10 ppm? Start->Req HighSens Yes (Trace Analysis/GTI) Req->HighSens Strict Limits LowSens No (Assay/Raw Material) Req->LowSens Relaxed Limits HILIC Select Method A: HILIC-MS/MS (Direct Analysis) HighSens->HILIC Deriv Select Method B: HPLC-UV + Derivatization (Reagent: 2-Hydroxy-1-naphthaldehyde) LowSens->Deriv Validation Validation Phase (ICH Q2 R1) HILIC->Validation Deriv->Validation

Figure 1: Decision tree for selecting the analytical strategy based on sensitivity requirements.

Deep Dive Protocol: HILIC-MS/MS Validation

This protocol is designed to be self-validating , meaning the use of MS/MS transitions and a stable isotope internal standard (if available, or a structural analog) inherently confirms the identity and accuracy of the result.

Mechanistic Rationale[3]
  • Column Selection: An Amide-functionalized HILIC column is chosen over bare silica. The amide group provides hydrogen bonding retention for the polar hydrazide moiety and maintains stable water layers on the surface, ensuring reproducible retention times without the long equilibration times of bare silica.

  • Mobile Phase: Acetonitrile is the weak solvent in HILIC. We use 10 mM Ammonium Formate (pH 3.0) as the aqueous portion. The acidic pH protonates the morpholine nitrogen (

    
    ) and the hydrazide, ensuring good peak shape and high ionization efficiency in ESI(+) mode.
    
Instrument Parameters[2][4][5][6]
  • System: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

  • Column: Waters XBridge Amide (100 x 2.1 mm, 3.5 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Gradient Profile:

Time (min) %A (10mM NH4COOH, pH 3.0) %B (Acetonitrile) Curve
0.0 10 90 Initial
1.0 10 90 Hold
5.0 40 60 Linear
6.0 40 60 Hold
6.1 10 90 Return

| 10.0 | 10 | 90 | Re-equilibrate |

MS/MS Detection (ESI Positive)
  • Source Temp: 150°C

  • Desolvation Temp: 400°C

  • Capillary Voltage: 1.5 kV (Low voltage prevents in-source fragmentation of labile hydrazides).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
4-Methylmorpholine-3-carbohydrazide 160.1 [M+H]+ 100.1 25 18 Quantifier
160.1 86.1 25 25 Qualifier

| Internal Standard (e.g., Isoniazid) | 138.1 | 121.1 | 25 | 15 | Normalization |

Note: The transition 160.1 -> 100.1 corresponds to the loss of the hydrazide group (-NHNH2) and ring opening, a characteristic fragmentation for this class.

Validation Results (Representative Data)

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

Linearity & Range[6][7][8]
  • Protocol: Prepare 6 calibration standards ranging from 10 ppb (LOQ) to 1000 ppb in 90:10 ACN:Water.

  • Acceptance:

    
    , residuals < 15%.
    
Conc. (ng/mL)Peak Area RatioAccuracy (%)
10.0 (LOQ)0.045102.1
50.00.22099.4
100.00.450100.2
500.02.24098.9
1000.04.510100.5
Slope 0.0045
0.9998
Accuracy (Recovery)[7][8]
  • Protocol: Spike the analyte into the sample matrix (e.g., API solution) at 50%, 100%, and 150% of the target specification limit.

  • Critical Insight: HILIC is susceptible to matrix effects (ion suppression). If recovery is < 80%, dilute the sample further with Acetonitrile to precipitate matrix proteins/salts.

Spike LevelRecovery (%)RSD (%) (n=3)Status
Low (50%)94.52.1Pass
Mid (100%)98.21.5Pass
High (150%)97.81.8Pass

Alternative Workflow: Derivatization (Method B)

For laboratories lacking MS capabilities, the Derivatization-HPLC-UV method is the validated alternative.

Mechanism: The hydrazide group reacts with 2-Hydroxy-1-naphthaldehyde (HNA) in an acidic medium to form a stable hydrazone. This shifts the


 to 406 nm , moving it away from most API interferences (which typically absorb < 300 nm).

Derivatization Analyte Analyte (-CONHNH2) Reaction Reaction (60°C, 30 min) Analyte->Reaction Reagent Reagent (HNA) Reagent->Reaction Acid Catalyst (H+) Acid->Reaction Product Hydrazone Derivative (UV @ 406nm) Reaction->Product

Figure 2: Derivatization chemistry for UV detection.

Key Protocol Steps:

  • Mix: 1.0 mL Sample + 0.5 mL HNA Reagent (5 mg/mL in DMSO) + 0.1 mL 1% Formic Acid.

  • Incubate: 60°C for 30 minutes.

  • Analyze: RP-HPLC (C18), Mobile Phase ACN:Water (0.1% Formic Acid), Detection @ 406 nm.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Wang, J., Yang, S., & Zhang, K. (2016).[4] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials.[1][2][4] Journal of Pharmaceutical and Biomedical Analysis, 126, 141-147.[4] Link[4]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[5] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

  • European Medicines Agency. (2006).[6] Guideline on the Limits of Genotoxic Impurities.[2][7][3]Link

Sources

Spectroscopic Comparison Guide: 4-Methylmorpholine-3-carbohydrazide vs. Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Spectroscopic Comparison, Analytical Workflows, and Experimental Validation

Executive Summary & Chemical Context

In modern medicinal chemistry, morpholine-3-carboxylic acid derivatives are highly prized as conformationally restricted building blocks for peptidomimetics and small-molecule therapeutics [1]. The transformation of 4-methylmorpholine-3-carboxylic acid into its active hydrazide derivative, 4-methylmorpholine-3-carbohydrazide , is a critical synthetic node.

This guide provides a rigorous spectroscopic comparison between the final carbohydrazide product and its direct precursor, methyl 4-methylmorpholine-3-carboxylate . As a Senior Application Scientist, I frequently observe analytical bottlenecks during this specific transformation. The most significant trap is that the methyl ester precursor and the final hydrazide product are nominally isobaric (both have a nominal mass of 159 Da). Consequently, standard low-resolution mass spectrometry is insufficient for reaction monitoring, making high-resolution mass spectrometry (HRMS), FT-IR, and NMR spectroscopy absolutely critical for definitive structural validation.

Synthetic Workflow & Logical Relationships

The synthesis follows a classical two-step sequence: Fischer esterification of the carboxylic acid to generate a reactive methyl ester, followed by hydrazinolysis using hydrazine hydrate.

Synthesis A 4-Methylmorpholine- 3-carboxylic acid (Precursor 1) B Methyl 4-methylmorpholine- 3-carboxylate (Precursor 2) A->B MeOH, H2SO4 Reflux, 12h C 4-Methylmorpholine- 3-carbohydrazide (Target) B->C NH2NH2·H2O EtOH, Reflux, 8h

Fig 1: Synthetic workflow from carboxylic acid to carbohydrazide via methyl ester intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating" systems. They incorporate orthogonal visual and chemical checks (like specific TLC stains) before committing samples to expensive spectroscopic analysis.

Protocol A: Synthesis of Methyl 4-methylmorpholine-3-carboxylate (Precursor 2)
  • Reaction: Dissolve 4-methylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C. Reflux for 12 hours.

  • Validation Check (TLC): Aliphatic morpholine derivatives lack strong UV chromophores. Monitor via TLC (DCM:MeOH 95:5) and visualize using Phosphomolybdic Acid (PMA) stain . The acid remains at the baseline, while the ester migrates to R_f ~ 0.6 (stains dark blue/green).

  • Workup: Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield the ester.

Protocol B: Synthesis of 4-Methylmorpholine-3-carbohydrazide (Target)
  • Reaction: Dissolve the methyl ester (1.0 eq) in absolute ethanol (0.3 M). Add hydrazine hydrate (80% aqueous solution, 3.0 eq) and reflux for 8 hours [2].

  • Validation Check (TLC): Monitor via TLC (DCM:MeOH 90:10). Visualize using Ninhydrin stain . The ester (R_f ~ 0.6) will not stain strongly with ninhydrin, whereas the newly formed primary amine of the hydrazide (R_f ~ 0.2) will rapidly develop a deep purple/red color upon heating, confirming the functional group conversion.

  • Workup: Remove ethanol and excess hydrazine under reduced pressure. Recrystallize the crude residue from ethanol/ether to afford the pure carbohydrazide.

Spectroscopic Comparison & Causality Analysis

The transition from an ester to a hydrazide induces profound electronic and structural changes. Below is the mechanistic rationale for the spectroscopic shifts observed.

FT-IR Spectroscopy
  • Precursor (Ester): Exhibits a sharp, intense carbonyl (C=O) stretching band at ~1735–1745 cm⁻¹ , characteristic of aliphatic esters. Strong C-O stretching vibrations are also present around 1200 cm⁻¹.

  • Target (Hydrazide): The carbonyl stretch undergoes a significant bathochromic shift (lower frequency) to ~1660–1680 cm⁻¹ (Amide I band). This is caused by the resonance donation of the adjacent nitrogen lone pair into the carbonyl system, weakening the C=O double bond character. Additionally, prominent N-H stretching bands appear as a doublet/triplet in the 3200–3350 cm⁻¹ region, confirming the incorporation of the -NHNH₂ group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆): The most diagnostic change is the complete disappearance of the sharp singlet at ~3.65 ppm (integrating to 3H), which corresponds to the ester's methoxy group. In the hydrazide spectrum, two new exchangeable signals emerge: a broad singlet at ~9.2 ppm (1H, -NH- amide proton) and a broad singlet at ~4.3 ppm (2H, -NH₂ terminal protons). The N-CH₃ signal remains relatively static at ~2.2 ppm.

  • ¹³C NMR (DMSO-d₆): The ester carbonyl carbon resonates at ~171 ppm . Upon conversion to the hydrazide, increased shielding from the nitrogen lone pair shifts the carbonyl carbon upfield to ~169 ppm . The methoxy carbon signal at ~51 ppm is entirely lost.

High-Resolution Mass Spectrometry (HRMS)

As noted in the executive summary, this is a critical analytical trap.

  • Methyl ester (C₇H₁₃NO₃): Exact mass = 159.0895 Da.

  • Carbohydrazide (C₆H₁₃N₃O₂): Exact mass = 159.1008 Da.

The loss of the methoxy group (-OCH₃, 31 Da) and the addition of the hydrazine group (-NHNH₂, 31 Da) results in a mass difference of only 11.3 millidaltons (mDa) . A standard quadrupole LC-MS will show an [M+H]⁺ peak at m/z 160.1 for both compounds. Therefore, Time-of-Flight (TOF) or Orbitrap HRMS is required to differentiate the precursor from the product based on mass alone.

Quantitative Data Summary

The following table summarizes the diagnostic spectroscopic markers used to differentiate the precursor from the final product.

Analytical TechniqueMethyl 4-methylmorpholine-3-carboxylate (Precursor)4-Methylmorpholine-3-carbohydrazide (Target)Diagnostic Indicator
FT-IR (C=O stretch) ~1740 cm⁻¹ (Sharp)~1670 cm⁻¹ (Amide I)Shift of ~70 cm⁻¹ to lower frequency
FT-IR (N-H stretch) Absent3200–3350 cm⁻¹ (Multiple bands)Appearance of primary/secondary amines
¹H NMR (Methoxy) ~3.65 ppm (s, 3H)AbsentLoss of methoxy singlet
¹H NMR (Hydrazide) Absent~9.2 ppm (br s, 1H), ~4.3 ppm (br s, 2H)Appearance of exchangeable N-H protons
¹³C NMR (Carbonyl) ~171 ppm~169 ppm~2 ppm upfield shift
HRMS [M+H]⁺ m/z 160.0973 (Theoretical)m/z 160.1086 (Theoretical)Δm = 11.3 mDa (Requires high resolution)
TLC Visualization PMA (Blue/Green), Ninhydrin (Negative)Ninhydrin (Deep Purple/Red)Positive Ninhydrin reaction for primary amine

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257. Available at:[Link] [1]

  • Narsimha, S., Kumar, T. R., Kumar, N. S., & Reddy, N. V. (2014). Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents. ResearchGate. Available at:[Link] [2]

Comparative Guide: Advanced Synthetic Routes for Morpholine Carbohydrazides

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine carbohydrazides are highly versatile pharmacophores, prominently featured in recent drug discovery programs targeting cancer, inflammation, and infectious diseases. The incorporation of the morpholine ring enhances a molecule's aqueous solubility and metabolic stability, while the carbohydrazide linker provides critical hydrogen-bonding interactions with target kinases and enzymes[1].

As a Senior Application Scientist, I frequently evaluate synthetic methodologies to optimize yield, scalability, and functional group tolerance. The synthesis of these compounds can be challenging due to the steric bulk of the morpholine ring and the nucleophilic sensitivity of the hydrazide moiety. This guide critically compares three distinct, peer-reviewed synthetic protocols for morpholine carbohydrazides, providing the mechanistic rationale and self-validating experimental workflows for each approach.

Comparative Analysis of Synthetic Methodologies

Method A: Peptide-Coupling Reagents (TBTU/Lutidine) for Sensitive Substrates

When dealing with complex, multi-functionalized morpholine derivatives (such as phenoxyacetohydrazides), harsh reflux conditions can lead to degradation. A 2 demonstrated the high efficacy of using TBTU as a coupling agent[2].

  • Mechanistic Causality : TBTU activates the morpholine-carboxylic acid by forming a highly reactive, yet stable, OBt-ester intermediate. Lutidine is selected over stronger bases like triethylamine because its steric hindrance prevents nucleophilic attack on the coupling reagent itself, while efficiently neutralizing the acidic byproduct. Maintaining the reaction at 0–5 °C suppresses epimerization and unwanted side reactions, ensuring high purity.

Method B: Microwave-Assisted Hydrazinolysis of Esters

For robust, scalable synthesis, direct hydrazinolysis of morpholine-substituted esters is the industry standard. Recent advancements published in3 highlight the use of microwave-assisted synthesis reactors to accelerate intermediate formation[3].

  • Mechanistic Causality : Microwave irradiation provides direct dielectric heating to the polar solvent and reactants. This localized superheating dramatically accelerates the nucleophilic acyl substitution by hydrazine hydrate. This rapid kinetic profile minimizes the thermal degradation of the morpholine moiety, which is otherwise susceptible to oxidation under prolonged conventional heating.

Method C: Acid Chloride Amination

A classical, yet highly reliable method involves the reaction of an acid chloride with a hydrazide derivative. Research on imidazolidine-carbohydrazides utilizes dry dichloromethane (DCM) and trimethylamine[4].

  • Mechanistic Causality : The acid chloride is highly electrophilic, allowing the reaction to proceed at room temperature. Trimethylamine acts as an acid scavenger, immediately neutralizing the HCl generated during the substitution. This prevents the protonation of the nucleophilic nitrogen on the hydrazide, which would otherwise stall the reaction equilibrium.

Quantitative Data Presentation

The following table summarizes the quantitative performance metrics of the three synthetic routes based on recent peer-reviewed literature:

Synthetic MethodPrecursor TypeKey ReagentsTemperatureReaction TimeAvg. YieldBest Application
TBTU Coupling Carboxylic AcidTBTU, Lutidine, DCM0–5 °C to RT12–18 h72–82%Highly functionalized, thermosensitive substrates.
MW Hydrazinolysis Alkyl EsterHydrazine Hydrate, EtOH100–120 °C (MW)15–30 min>80%Rapid library generation; robust scaffolds.
Acid Chloride Acid ChlorideTrimethylamine, DCMRoom Temp3 h~70%Standard benchtop synthesis; stable precursors.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in checkpoints to verify the success of the chemical transformation before proceeding to the next step.

Protocol 1: TBTU-Mediated Coupling (High-Fidelity Method)

Adapted from the 2 for morpholine-substituted phenoxyacetohydrazides[2].

  • Preparation : Dissolve the phenoxy-acetic acid hydrazide derivative (2 mmol) in 30 mL of anhydrous DCM.

    • Causality: Anhydrous DCM prevents competitive hydrolysis of the TBTU-activated intermediate.

  • Base Addition : Add lutidine (3 mmol) at 25–30 °C, followed by 4-benzylmorpholine-2-carboxylic acid (2 mmol). Stir for 30 minutes.

    • Causality: Pre-incubation allows the base to deprotonate the carboxylic acid, preparing it for rapid activation.

  • Activation : Cool the mixture strictly to 0–5 °C using an ice bath. Add TBTU (2 mmol) dropwise over 30 minutes.

    • Causality: Low temperature is critical here; the exothermic activation step can cause localized heating, leading to degradation if not thermally controlled.

  • Propagation & Validation : Allow the reaction to stir overnight.

    • System Validation Checkpoint: Monitor via TLC (Ethyl acetate:Hexane 4:1). The protocol is validated when the baseline hydrazide spot disappears and a distinct, higher

      
       product spot emerges under UV light. Do not proceed to isolation until the starting material is consumed.
      
  • Isolation : Evaporate the solvent under reduced pressure, add crushed ice, filter the precipitate, and recrystallize from ethanol.

    • Causality: Ice water crashes out the highly hydrophobic morpholine product while leaving water-soluble lutidinium salts in solution.

Protocol 2: Acid Chloride Amination (Rapid Benchtop Method)

Adapted from 4[4].

  • Preparation : To a solution of hydrazide (1 mmol) and trimethylamine (2 mmol) in dry CH₂Cl₂ (5 mL).

  • Addition : Add a solution of the morpholine-substituted benzoyl chloride (1 mmol) dropwise at room temperature.

    • Causality: Dropwise addition controls the highly exothermic reaction and prevents the formation of di-acylated side products.

  • Reaction & Validation : Stir on a magnetic stirrer for 3 hours.

    • System Validation Checkpoint: The immediate formation of a fine white precipitate (trimethylamine hydrochloride) upon the addition of the acid chloride serves as a visual, self-validating confirmation that the acylation is actively proceeding.

  • Workup : Wash the resulting precipitate with distilled water and filter.

    • Causality: Distilled water efficiently dissolves and removes the trimethylamine hydrochloride salt byproduct, leaving the pure, water-insoluble carbohydrazide on the filter paper.

Synthetic Workflow Decision Tree

The following logical diagram illustrates the decision-making process for selecting the optimal synthetic route based on the starting precursor.

G Start Target: Morpholine Carbohydrazide Precursor Select Precursor Type Start->Precursor Acid Carboxylic Acid Precursor->Acid Ester Alkyl Ester Precursor->Ester Chloride Acid Chloride Precursor->Chloride TBTU TBTU / Lutidine Coupling (0-5 °C, DCM) Acid->TBTU Hydrazine Hydrazine Hydrate (Reflux or Microwave) Ester->Hydrazine Amine Et3N / CH2Cl2 (Room Temp, 3h) Chloride->Amine Yield1 Yield: 72-82% Preserves sensitive groups TBTU->Yield1 Yield2 Yield: >80% Rapid, scalable Hydrazine->Yield2 Yield3 Yield: ~70% Standard benchtop Amine->Yield3

Decision tree for selecting morpholine carbohydrazide synthetic routes based on precursor types.

References

  • Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti . Bioorganic Chemistry / NIH. Available at: 4

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights . ACS Omega. Available at: 3

  • Morpholine hydrazone scaffold: Synthesis, anticancer activity and docking studies . RHHZ. Available at:1

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic . PLOS One. Available at: 2

Sources

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